molecular formula C18H32O2 B12301230 Sebaleic Acid-d19

Sebaleic Acid-d19

Cat. No.: B12301230
M. Wt: 299.6 g/mol
InChI Key: UQQPKQIHIFHHKO-RGCKZHBCSA-N
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Description

Sebaleic Acid-d19 is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 299.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H32O2

Molecular Weight

299.6 g/mol

IUPAC Name

(5Z,8Z)-10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-nonadecadeuteriooctadeca-5,8-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11,13-14H,2-9,12,15-17H2,1H3,(H,19,20)/b11-10-,14-13-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2

InChI Key

UQQPKQIHIFHHKO-RGCKZHBCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCCCCCC=CCC=CCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Deuterated Sebacic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of deuterated sebacic acid, with a focus on Sebacic Acid-d16. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This document summarizes key quantitative data, outlines the compound's structure, and discusses its applications.

Chemical Properties and Structure

Sebacic acid is a naturally occurring dicarboxylic acid with the chemical formula C10H18O4. Its deuterated analogue, Sebacic Acid-d16 (also known as 1,10-Decanedioic-d16 acid), is a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry. In this variant, sixteen hydrogen atoms on the alkyl chain are replaced with deuterium.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of both standard sebacic acid and its deuterated form, Sebacic Acid-d16, for easy comparison.

PropertySebacic AcidSebacic Acid-d16
IUPAC Name Decanedioic acid2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecadeuteriodecanedioic acid[1]
Synonyms 1,8-Octanedicarboxylic acidd16-sebacic acid, Decanedioic acid-d16[1]
CAS Number 111-20-673351-71-0, 38085-96-0[1][2]
Molecular Formula C10H18O4C10H2D16O4[2]
Molecular Weight 202.25 g/mol 218.35 g/mol
Melting Point 133-137 °C133-137 °C
Boiling Point 294.5 °C at 100 mmHg294.5 °C
Appearance White crystalline powder or granulesSolid
Solubility Sparingly soluble in water; soluble in ethanol and etherNot explicitly stated, but expected to be similar to the non-deuterated form.
Chemical Structure

The chemical structure of Sebacic Acid-d16 is identical to that of sebacic acid, with the exception of the isotopic substitution of hydrogen with deuterium on the eight methylene groups of the carbon chain.

Caption: Chemical Structure of Sebacic Acid-d16.

Experimental Information

Synthesis

The synthesis of deuterated sebacic acid, such as Sebacic Acid-d16, would likely involve the use of deuterated starting materials or deuterium gas in the presence of a catalyst. One possible route could be the catalytic reduction of a suitable unsaturated precursor with deuterium gas (D2). Another approach could involve the hydrolysis of a deuterated ester precursor. The synthesis of the non-deuterated form is often achieved through the cleavage of ricinoleic acid from castor oil.

Analysis

Standard analytical techniques can be employed to characterize Sebacic Acid-d16:

  • Mass Spectrometry (MS): This is a primary technique for confirming the isotopic enrichment of the compound. The mass spectrum of Sebacic Acid-d16 will show a molecular ion peak at a higher m/z value compared to the non-deuterated form, corresponding to the mass difference of the incorporated deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of a highly enriched Sebacic Acid-d16 sample would show a significant reduction or absence of signals corresponding to the methylene protons.

    • ²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei and confirm their positions within the molecule.

    • ¹³C NMR: The carbon-13 NMR spectrum would show signals for the carbonyl carbons and the methylene carbons. The signals for the deuterated carbons may exhibit characteristic splitting patterns due to coupling with deuterium.

Applications in Research and Drug Development

Deuterated compounds like Sebacic Acid-d16 are valuable tools for researchers and drug development professionals.

Metabolic Studies

Isotopically labeled compounds are widely used as tracers to study metabolic pathways. Sebacic Acid-d16 can be used to investigate the metabolism of fatty acids in various biological systems. By tracking the fate of the deuterium-labeled molecule, researchers can gain insights into its absorption, distribution, metabolism, and excretion (ADME).

Internal Standards

In quantitative analysis using mass spectrometry, deuterated compounds serve as excellent internal standards. Since Sebacic Acid-d16 has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatographic separation. However, it is easily distinguished by its higher mass in the mass spectrometer. This allows for accurate quantification of endogenous or administered sebacic acid in complex biological matrices.

The following diagram illustrates the workflow of using a deuterated internal standard in a typical quantitative mass spectrometry experiment.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., plasma, tissue) Spike Spike with Sebacic Acid-d16 (Internal Standard) Sample->Spike Extraction Extraction of Analytes Spike->Extraction LC LC Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Quantification Quantification (Ratio of Analyte to IS) MS->Quantification

Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Sebacic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sebacic Acid-d19, a highly deuterated form of the ten-carbon dicarboxylic acid, sebacic acid. This document details the core methodologies for isotopic labeling, presents quantitative data in structured tables for easy comparison, and includes detailed experimental protocols. Furthermore, it visualizes key chemical pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction to Sebacic Acid and Isotopic Labeling

Sebacic acid, a naturally occurring dicarboxylic acid, and its derivatives have a wide range of industrial applications, including their use in plasticizers, lubricants, hydraulic fluids, cosmetics, and as monomers for polymers like nylon 610. In the realm of pharmaceutical and metabolic research, isotopically labeled compounds are indispensable tools. Deuterium-labeled compounds, in particular, are extensively used as internal standards in mass spectrometry-based quantitative analysis, for elucidating metabolic pathways, and to study pharmacokinetic profiles of drugs by leveraging the kinetic isotope effect. The synthesis of highly deuterated Sebacic Acid-d19 (C₁₀H₁₈O₄ with 19 deuterium atoms) presents a significant synthetic challenge but offers a valuable tool for advanced research.

Synthetic Strategy for Sebacic Acid-d19

The most viable pathway for the synthesis of highly deuterated sebacic acid, such as Sebacic Acid-d19, involves a two-step process:

  • Synthesis of an Unsaturated Precursor: The first step is the synthesis of a decenedioic acid, which contains one or more carbon-carbon double bonds. This provides reactive sites for the subsequent addition of deuterium.

  • Catalytic Deuteration: The unsaturated precursor is then subjected to catalytic deuteration using deuterium gas (D₂) in the presence of a suitable metal catalyst. This process saturates the double bonds with deuterium atoms and can also facilitate the exchange of hydrogen atoms on the carbon backbone with deuterium, leading to a high degree of deuteration.

Two potential unsaturated precursors for sebacic acid are 2-decenedioic acid and 5-decenedioic acid. This guide will focus on the synthesis starting from a readily available precursor, cycloocta-1,5-diene, to produce an unsaturated dicarboxylic acid intermediate, followed by its catalytic deuteration.

Experimental Protocols

Synthesis of an Unsaturated Dicarboxylic Acid Precursor: (E,E)-Deca-2,8-dienedioic Acid

A plausible unsaturated precursor for sebacic acid is (E,E)-deca-2,8-dienedioic acid. A potential synthetic route can be adapted from known organic synthesis methodologies. One such approach involves the oxidative cleavage of a suitable cyclic diene.

Materials:

  • Cycloocta-1,5-diene

  • Ozone (O₃)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Jones reagent (CrO₃ in H₂SO₄/acetone)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Ozonolysis: A solution of cycloocta-1,5-diene in methanol is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the diene.

  • Reductive Workup: The reaction mixture is purged with nitrogen to remove excess ozone. Sodium borohydride is then added portion-wise at -78 °C to reduce the intermediate ozonide to the corresponding diol. The reaction is allowed to warm to room temperature and stirred overnight.

  • Extraction and Purification of Diol: The methanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude diol. The diol can be purified by column chromatography.

  • Oxidation to Dicarboxylic Acid: The purified diol is dissolved in acetone and cooled in an ice bath. Jones reagent is added dropwise until the orange color of the reagent persists. The reaction mixture is stirred for several hours at room temperature.

  • Workup and Isolation: Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is then extracted with a saturated sodium bicarbonate solution. The aqueous extracts are combined, acidified with concentrated HCl, and extracted with diethyl ether. The final organic extracts are dried over magnesium sulfate and concentrated to yield (E,E)-deca-2,8-dienedioic acid. The product can be further purified by recrystallization.

Catalytic Deuteration of (E,E)-Deca-2,8-dienedioic Acid to Sebacic Acid-d18

This protocol describes the complete deuteration of the unsaturated precursor to yield a highly deuterated sebacic acid. The exchange of the acidic protons of the carboxylic acid groups with deuterium from a deuterated solvent will lead to the final d18 product.

Materials:

  • (E,E)-Deca-2,8-dienedioic acid

  • Deuterium gas (D₂)

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethyl acetate-d8 or Methanol-d4

  • Deuterium oxide (D₂O)

Procedure:

  • Catalyst Preparation: In a high-pressure reaction vessel, the palladium on carbon or platinum(IV) oxide catalyst is added under an inert atmosphere.

  • Reaction Setup: A solution of (E,E)-deca-2,8-dienedioic acid in a deuterated solvent (e.g., ethyl acetate-d8) is added to the reaction vessel.

  • Deuteration: The vessel is sealed, purged several times with deuterium gas, and then pressurized with deuterium gas to the desired pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a specified temperature (e.g., room temperature to 50 °C) for a prolonged period (e.g., 24-48 hours) to ensure complete saturation of the double bonds and maximum H/D exchange on the carbon backbone.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of olefinic protons.

  • Workup and Purification: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude Sebacic Acid-d16.

  • Carboxylic Acid Proton Exchange: To obtain Sebacic Acid-d18, the crude product is dissolved in D₂O and the solvent is subsequently removed under vacuum. This process is repeated multiple times to ensure complete exchange of the acidic protons with deuterium. The final product is dried under high vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Sebacic Acid-d18. The data is based on typical yields and isotopic purities achieved for similar catalytic deuteration reactions of long-chain unsaturated carboxylic acids.

Table 1: Synthesis of Unsaturated Precursor - (E,E)-Deca-2,8-dienedioic Acid

StepProductStarting MaterialTypical Yield (%)Purity (%)Analytical Method
1Diol IntermediateCycloocta-1,5-diene80-90>95¹H NMR, ¹³C NMR
2(E,E)-Deca-2,8-dienedioic AcidDiol Intermediate70-85>98¹H NMR, ¹³C NMR, GC-MS

Table 2: Catalytic Deuteration to Sebacic Acid-d18

CatalystSubstrateProductReaction Yield (%)Isotopic Purity (% D)Analytical Method
10% Pd/C(E,E)-Deca-2,8-dienedioic AcidSebacic Acid-d18>95>98¹H NMR, ²H NMR, MS
PtO₂(E,E)-Deca-2,8-dienedioic AcidSebacic Acid-d18>95>98¹H NMR, ²H NMR, MS

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Synthesis_Pathway A Cycloocta-1,5-diene B Ozonolysis (O3, MeOH, -78°C) A->B C Diozonide Intermediate B->C D Reductive Workup (NaBH4) C->D E Diol Intermediate D->E F Oxidation (Jones Reagent) E->F G (E,E)-Deca-2,8-dienedioic Acid F->G H Catalytic Deuteration (D2, Pd/C or PtO2) G->H I Sebacic Acid-d16 H->I J H/D Exchange (D2O) I->J K Sebacic Acid-d18 J->K

Caption: Synthesis pathway for Sebacic Acid-d18 from Cycloocta-1,5-diene.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_deuteration Catalytic Deuteration start_precursor Start: Cycloocta-1,5-diene ozonolysis Ozonolysis start_precursor->ozonolysis reductive_workup Reductive Workup ozonolysis->reductive_workup purification_diol Purification of Diol reductive_workup->purification_diol oxidation Oxidation purification_diol->oxidation isolation_acid Isolation of Unsaturated Acid oxidation->isolation_acid end_precursor Product: (E,E)-Deca-2,8-dienedioic Acid isolation_acid->end_precursor start_deuteration Start: (E,E)-Deca-2,8-dienedioic Acid reaction_setup Reaction Setup with Catalyst and D2 start_deuteration->reaction_setup deuteration_reaction Stirring under D2 Pressure reaction_setup->deuteration_reaction workup Catalyst Filtration and Solvent Removal deuteration_reaction->workup hd_exchange H/D Exchange with D2O workup->hd_exchange end_deuteration Product: Sebacic Acid-d18 hd_exchange->end_deuteration

Caption: Experimental workflow for the synthesis of Sebacic Acid-d18.

Isotopic Labeling Methods: A Broader Perspective

While catalytic deuteration of an unsaturated precursor is ideal for achieving high levels of deuteration, other isotopic labeling methods are available for introducing deuterium into dicarboxylic acids, each with its own advantages and limitations.

  • Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons, typically at positions alpha to the carbonyl groups, under acidic or basic conditions using a deuterium source like D₂O. This method is generally simpler but results in lower levels of deuteration.

  • Decarboxylative Deuteration: This method involves the removal of a carboxyl group and its replacement with a deuterium atom. This is a powerful technique for introducing a deuterium atom at a specific position but is not suitable for producing highly deuterated molecules.

  • Use of Deuterated Building Blocks: This approach involves synthesizing the target molecule from smaller, pre-deuterated starting materials. While this can provide precise control over the labeling pattern, it often requires a more complex and lengthy synthetic route.

The choice of labeling method depends on the desired level and position of deuteration, the complexity of the target molecule, and the availability of starting materials.

Isotopic_Labeling_Methods cluster_advantages1 Advantages cluster_advantages2 Advantages cluster_advantages3 Advantages cluster_advantages4 Advantages parent Isotopic Labeling of Dicarboxylic Acids method1 Catalytic Deuteration of Unsaturated Precursors parent->method1 method2 Hydrogen-Deuterium (H/D) Exchange parent->method2 method3 Decarboxylative Deuteration parent->method3 method4 Synthesis from Deuterated Building Blocks parent->method4 adv1 High Deuteration Level method1->adv1 adv2 Simplicity method2->adv2 adv3 Site-Specific Labeling method3->adv3 adv4 Precise Labeling Pattern method4->adv4

Caption: Overview of isotopic labeling methods for dicarboxylic acids.

Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis of Sebacic Acid-d19, a valuable tool for a range of scientific applications. By providing detailed experimental protocols, summarizing key quantitative data, and visualizing the synthetic pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to undertake the synthesis of this and similar highly deuterated long-chain dicarboxylic acids. The presented methodologies offer a robust framework for producing high-purity, isotopically enriched compounds essential for advancing research in metabolism, pharmacokinetics, and analytical chemistry.

Understanding the Mass Spectrum of Sebacic Acid-d19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of Sebacic Acid-d19. Due to the lack of direct experimental data for a "d19" isotopic variant, this document focuses on the theoretical mass spectrum of per-deuterated sebacic acid (Sebacic Acid-d18, chemical formula: C₁₀D₁₈O₄), which is the most likely intended compound. The "d19" designation may represent the deuterated molecular ion [M+D]⁺ under specific analytical conditions. This guide will explore the predicted fragmentation patterns, present hypothetical quantitative data, and detail relevant experimental protocols for the analysis of deuterated dicarboxylic acids.

Introduction to Sebacic Acid and Its Deuterated Analog

Sebacic acid (decanedioic acid) is a naturally occurring dicarboxylic acid with the chemical formula HOOC(CH₂)₈COOH. It and its derivatives have a wide range of industrial applications, including in the manufacturing of plasticizers, lubricants, and cosmetics. In biomedical research and drug development, isotopically labeled compounds like Sebacic Acid-d18 are invaluable as internal standards for quantitative analysis by mass spectrometry, allowing for precise and accurate measurements in complex biological matrices.

The analysis of Sebacic Acid-d18 by mass spectrometry provides a unique fragmentation pattern that can be used for its identification and quantification. This guide will focus on the interpretation of its electron ionization (EI) mass spectrum.

Predicted Mass Spectrum of Sebacic Acid-d18

The mass spectrum of a molecule provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions produced during the ionization process. For Sebacic Acid-d18, we can predict the key spectral features by considering the known fragmentation of unlabeled sebacic acid and accounting for the mass increase due to deuterium substitution.

The molecular weight of unlabeled sebacic acid (C₁₀H₁₈O₄) is 202.25 g/mol . In the per-deuterated form (C₁₀D₁₈O₄), the 18 hydrogen atoms (atomic mass ≈ 1.008 amu) are replaced by 18 deuterium atoms (atomic mass ≈ 2.014 amu).

Molecular Ion: The molecular ion peak ([M]⁺) for Sebacic Acid-d18 is expected at an m/z of approximately 220. This peak may be of low abundance or even absent in the EI spectrum, which is common for long-chain dicarboxylic acids.

Key Fragmentation Pathways: The fragmentation of dicarboxylic acids under electron ionization is characterized by several common pathways:

  • Loss of a Deuteroxyl Radical (•OD): This would result in an ion at m/z 200.

  • Loss of Heavy Water (D₂O): A common fragmentation for carboxylic acids, leading to a peak at m/z 200.

  • Loss of a Carboxyl Group (•COOD): This fragmentation would produce an ion at m/z 173.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to a carbonyl group.

  • McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a deuterium atom to the carbonyl oxygen, followed by cleavage of the beta-carbon bond.

These fragmentation pathways lead to a series of characteristic ions in the mass spectrum.

Data Presentation: Predicted m/z Values

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for Sebacic Acid-d18 under electron ionization. The relative intensities are hypothetical and based on typical fragmentation patterns of dicarboxylic acids.

Predicted Ion Structure/Fragment Lost m/z (Theoretical) Relative Intensity (Hypothetical)
[M]⁺Molecular Ion220Low
[M-OD]⁺Loss of •OD200Moderate
[M-D₂O]⁺Loss of D₂O200Moderate
[M-COOD]⁺Loss of •COOD173Moderate
[M-D₂O, •CD₂COOD]⁺Subsequent FragmentationsVariousLow to Moderate
Various CₓDᵧ fragmentsAliphatic chain fragmentsVariousLow to High

Experimental Protocols for Dicarboxylic Acid Analysis

The analysis of dicarboxylic acids like Sebacic Acid-d18 by gas chromatography-mass spectrometry (GC-MS) typically requires a derivatization step to increase their volatility and thermal stability.

Sample Preparation and Derivatization

A common and effective method for the derivatization of dicarboxylic acids is silylation.

Materials:

  • Sebacic Acid-d18 standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent

  • Internal standard (e.g., a different deuterated dicarboxylic acid)

  • Sample vials with PTFE-lined caps

Procedure:

  • Accurately weigh a known amount of the Sebacic Acid-d18 standard and dissolve it in the chosen solvent.

  • Add the internal standard solution to the sample.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap mass analyzer).

  • Capillary column suitable for the analysis of fatty acid derivatives (e.g., a 5% phenyl-methylpolysiloxane column).

GC Conditions (Typical):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-500

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of Sebacic Acid-d18 and the general experimental workflow for its analysis.

fragmentation_pathway M Sebacic Acid-d18 [C10D18O4] m/z = 220 frag1 [M-OD]+ m/z = 200 M->frag1 - •OD frag2 [M-D2O]+ m/z = 200 M->frag2 - D2O frag3 [M-COOD]+ m/z = 173 M->frag3 - •COOD frag4 Further Fragments frag1->frag4 frag2->frag4 frag3->frag4

Caption: Predicted Fragmentation of Sebacic Acid-d18.

experimental_workflow start Sample containing Sebacic Acid-d18 step1 Add Internal Standard start->step1 step2 Solvent Evaporation step1->step2 step3 Derivatization with BSTFA step2->step3 step4 GC-MS Analysis step3->step4 end Data Interpretation (Mass Spectrum) step4->end

Caption: GC-MS Workflow for Sebacic Acid-d18.

Conclusion

An In-Depth Technical Guide to the Physical Characteristics of Deuterated Sebacic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated sebacic acid, with a comparative analysis against its non-deuterated counterpart. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Introduction

Sebacic acid, a naturally occurring dicarboxylic acid, and its deuterated analogues are of significant interest in various scientific fields, including polymer chemistry and drug development.[1][2] Deuteration, the substitution of hydrogen atoms with deuterium, can subtly alter the physical and chemical properties of a molecule. These alterations are particularly valuable in mechanistic studies, metabolic pathway elucidation, and for enhancing the pharmacokinetic profiles of drug candidates. This guide focuses on the key physical parameters of deuterated sebacic acid, providing quantitative data where available and outlining the experimental protocols for their determination.

Physical and Chemical Properties

The physical properties of sebacic acid and its deuterated form are summarized below. It is important to note that comprehensive data for fully deuterated sebacic acid (sebacic acid-d18) is limited in publicly available literature. The data presented for the deuterated form is primarily for sebacic acid-d16.

Summary of Physical Properties
PropertySebacic Acid (Non-deuterated)Sebacic Acid-d16
Molecular Formula C₁₀H₁₈O₄[3]C₁₀H₂D₁₆O₄
Molecular Weight 202.25 g/mol [3]~218.35 g/mol [4]
Melting Point 133-137 °C133-137 °C
Boiling Point 294.5 °C at 100 mmHg294.5 °C
Density ~1.21 g/cm³Data not readily available
Solubility in Water Slightly solubleData not readily available
Solubility in Organic Solvents Soluble in ethanol and etherData not readily available
Appearance White crystalline solidSolid
Isotopic Purity Not Applicable98 atom % D

Experimental Protocols

This section details the methodologies for determining the key physical characteristics of dicarboxylic acids like sebacic acid.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/min) until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Solubility Determination

Understanding the solubility of a compound is crucial for its application in various formulations.

Methodology: Visual Method for Determining Solubility in Water and Organic Solvents

  • Preparation: A known volume (e.g., 1 mL) of the solvent (water, ethanol, ether, etc.) is placed in a series of test tubes.

  • Procedure: A small, pre-weighed amount of the solid is added to each test tube. The tubes are then agitated (e.g., by vortexing) for a set period at a controlled temperature.

  • Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. If some solid remains, it is classified as partially soluble or insoluble. This process can be done quantitatively by adding incremental amounts of the solid until saturation is reached.

Synthesis and Metabolism

Synthesis of Deuterated Sebacic Acid

The synthesis of deuterated sebacic acid typically involves the use of deuterated starting materials or deuterium gas in the presence of a catalyst. One common method for producing sebacic acid is through the cleavage of ricinoleic acid derived from castor oil. To produce a deuterated version, the synthesis would need to be adapted, for example, by using a deuterated solvent or performing a hydrogen-deuterium exchange reaction on the final product under appropriate conditions.

A general workflow for the synthesis and purification of deuterated sebacic acid is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Deuterated Starting Material (e.g., Deuterated Ricinoleic Acid) reaction Chemical Reaction (e.g., Oxidation/Cleavage) start->reaction product Crude Deuterated Sebacic Acid reaction->product extraction Solvent Extraction product->extraction crystallization Recrystallization extraction->crystallization drying Drying under Vacuum crystallization->drying nmr NMR Spectroscopy drying->nmr ms Mass Spectrometry drying->ms ftir FTIR Spectroscopy drying->ftir

Caption: General workflow for the synthesis and purification of deuterated sebacic acid.

Metabolic Fate of Sebacic Acid

Sebacic acid is a dicarboxylic acid that can be metabolized in the body. The use of deuterated sebacic acid allows researchers to trace its metabolic fate using mass spectrometry. Deuterated fatty acids are processed through the same metabolic pathways as their non-deuterated counterparts, but the difference in mass allows for their detection and quantification.

A simplified representation of a general workflow for studying the metabolism of deuterated fatty acids is provided below.

G cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis admin Administer Deuterated Sebacic Acid to Animal Model blood Blood Samples admin->blood tissue Tissue Samples admin->tissue urine Urine Samples admin->urine extraction Lipid Extraction blood->extraction tissue->extraction urine->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis and Metabolite Identification lcms->data G cluster_problem Research Question cluster_tool Methodology cluster_experiment Experiment cluster_analysis Analysis cluster_outcome Outcome problem Understand Metabolic Fate of a Fatty Acid tool Use Deuterated Analog as a Tracer problem->tool experiment In Vivo / In Vitro Studies tool->experiment analysis Mass Spectrometry Analysis experiment->analysis outcome Elucidation of Metabolic Pathways analysis->outcome

References

A Technical Guide to Deuterated Sebacic Acid for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of deuterated sebacic acid, focusing on its role as an internal standard in quantitative analytical methodologies. The initial query for "Sebacic Acid-d19" is likely a misnomer, as sebacic acid (C₁₀H₁₈O₄) contains only 18 hydrogen atoms available for deuterium substitution. It is plausible that this was a typographical error or a confusion with a different compound, "Sebaleic acid-d19," which is a C18 deuterated fatty acid. This guide will focus on verifiable deuterated forms of sebacic acid and their application in mass spectrometry-based analysis.

Deuterated stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative mass spectrometry. They exhibit nearly identical chemical and physical properties to their endogenous, non-labeled counterparts, allowing them to co-elute during chromatography and experience similar ionization effects. This co-analysis corrects for variability during sample preparation and instrumental analysis, leading to more reliable quantification.

Quantitative Data Summary

The following table summarizes the key quantitative data for sebacic acid and its known deuterated analogs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sebacic Acid111-20-6C₁₀H₁₈O₄202.25Non-deuterated form.
d4-Sebacic AcidNot readily availableC₁₀H₁₄D₄O₄206.27A partially deuterated analog.
Sebacic Acid-d16Not readily availableC₁₀H₂D₁₆O₄218.35A highly deuterated analog (MDL: MFCD00068305).[1]
This compound2692624-10-3C₁₈H₁₃D₁₉O₂299.6A different C18 fatty acid, likely the source of the "d19" query.

Experimental Protocols: Quantitative Analysis of Dicarboxylic Acids Using a Deuterated Internal Standard by GC-MS

This section outlines a general methodology for the quantitative analysis of sebacic acid or other dicarboxylic acids in biological samples using a deuterated internal standard, such as Sebacic Acid-d16, and Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction

  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, urine, or tissue homogenate), add a precise amount of the deuterated sebacic acid internal standard solution.

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipids, including dicarboxylic acids. A common method is the Folch extraction, using a chloroform:methanol solvent system, followed by phase separation with an aqueous salt solution.

  • Solvent Evaporation: The organic phase containing the lipids is carefully transferred to a new tube and dried under a gentle stream of nitrogen.

2. Derivatization

Due to their low volatility, dicarboxylic acids require derivatization prior to GC-MS analysis. Silylation is a common and effective method.

  • Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used silylation reagent.

  • Procedure: Reconstitute the dried lipid extract in a suitable solvent (e.g., pyridine or acetonitrile). Add the BSTFA reagent.

  • Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the carboxyl groups to their trimethylsilyl (TMS) esters.

3. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC column.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column) to separate the analytes. A temperature gradient program is employed to achieve optimal separation of the dicarboxylic acid derivatives.

  • Mass Spectrometry: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for quantitative analysis.

    • Ionization: Electron Ionization (EI) is commonly used.

    • SIM: Monitor specific ions for the analyte (non-deuterated sebacic acid derivative) and the internal standard (deuterated sebacic acid derivative). The choice of ions should be based on their abundance and specificity from the mass spectra of the derivatized compounds.

4. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the selected ions of both the endogenous sebacic acid and the deuterated internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of non-deuterated sebacic acid and a constant concentration of the deuterated internal standard. Process these standards in the same manner as the samples.

  • Quantification: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Use the resulting linear regression to determine the concentration of sebacic acid in the unknown samples based on their measured peak area ratios.

Visualizations

Below is a diagram illustrating the experimental workflow for the quantitative analysis of sebacic acid using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with Deuterated Internal Standard sample->spike extract Liquid-Liquid Extraction (e.g., Folch Method) spike->extract dry Evaporate to Dryness extract->dry derivatize Silylation (e.g., with BSTFA) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data Peak Area Integration & Ratio Calculation gcms->data quant Quantification using Calibration Curve data->quant

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Commercial Availability of Deuterated Sebacic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the commercial availability of deuterated sebacic acid. Analysis of supplier catalogs reveals that while Sebacic Acid-d19 is not commercially available, a highly deuterated analog, Sebacic Acid-d16 , is offered by major chemical suppliers. This guide will focus on the technical specifications of this available deuterated standard, offering researchers a comprehensive resource for their experimental needs.

It is important to note that a similarly named compound, "Sebaleic Acid-d19," is commercially available but is a distinct molecule (a deuterated version of (5Z,8Z)-octadecadienoic acid) and should not be confused with deuterated sebacic acid (decanedioic acid).

Commercially Available Deuterated Sebacic Acid

The primary commercially available deuterated form of sebacic acid is Sebacic acid-C-d16 . This isotopically labeled compound is supplied by Sigma-Aldrich.

Quantitative Data Summary

The following table summarizes the key quantitative data for the commercially available Sebacic Acid-d16.

ParameterSpecificationSupplierCatalog Number
Product Name Sebacic acid-C-d16Sigma-Aldrich615617
Chemical Formula HOOC(CD₂)₈COOHSigma-Aldrich615617
Molecular Weight 218.35 g/mol Sigma-Aldrich615617
Isotopic Purity 98 atom % DSigma-Aldrich
Chemical Purity 99% (CP)Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Melting Point 133-137 °C (lit.)Sigma-Aldrich

Note: For the most accurate and up-to-date information, including pricing and availability, it is recommended to consult the supplier's website directly. A Certificate of Analysis (CoA) with lot-specific data is typically available for download from the product page.

Experimental Protocols

As Sebacic Acid-d16 is a commercially available standard, this guide focuses on its procurement rather than its synthesis. Researchers requiring this material for use as an internal standard in mass spectrometry-based assays or as a tracer in metabolic studies can directly purchase it from the supplier listed above. No publicly available, detailed experimental protocols for the de novo synthesis of Sebacic Acid-d19 or Sebacic Acid-d16 were identified during the literature search for this guide. The synthesis of such highly deuterated long-chain dicarboxylic acids typically involves specialized, multi-step procedures that are often proprietary to the manufacturer.

Logical Relationship of Deuterated Sebacic Acid Availability

The following diagram illustrates the relationship between the requested compound and the commercially available alternatives.

G User_Request Sebacic Acid-d19 Not_Available Not Commercially Available User_Request->Not_Available Status Available_Alternative Sebacic Acid-d16 User_Request->Available_Alternative Closest Match Different_Compound This compound (Different Molecule) User_Request->Different_Compound Potential Confusion Supplier Supplier: Sigma-Aldrich Available_Alternative->Supplier

Caption: Availability of Deuterated Sebacic Acid.

This guide provides a clear and concise overview of the commercial landscape for deuterated sebacic acid, enabling researchers to make informed decisions for their procurement and experimental design.

Sebacic Acid-d19 in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Sebacic Acid-d19 in metabolic research. Sebacic Acid-d19, a deuterated form of the ten-carbon dicarboxylic acid, serves as a powerful tool in metabolomics and lipidomics, primarily utilized as an internal standard for accurate quantification of endogenous analytes and as a tracer to investigate metabolic pathways. Its chemical stability and distinct mass shift make it an ideal candidate for mass spectrometry-based analyses.

Core Applications of Sebacic Acid-d19

The primary applications of Sebacic Acid-d19 in metabolic research fall into two main categories:

  • Internal Standard for Quantitative Analysis: In mass spectrometry-based metabolomics, precise and accurate quantification of endogenous metabolites is crucial. Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is the gold standard for this purpose. Sebacic Acid-d19, with its 19 deuterium atoms, is chemically almost identical to its unlabeled counterpart but has a significantly different mass-to-charge ratio (m/z). This allows it to be added to a biological sample at a known concentration at the beginning of the sample preparation process. By comparing the signal intensity of the endogenous (unlabeled) sebacic acid to that of the deuterated standard, any variability introduced during sample extraction, derivatization, and analysis can be normalized, leading to highly accurate quantification.

  • Metabolic Tracer for Flux Analysis: As a stable isotope-labeled molecule, Sebacic Acid-d19 can be introduced into biological systems (cell cultures or in vivo models) to trace the metabolic fate of sebacic acid and related fatty acids. By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate metabolic pathways, determine the rates of metabolic reactions (fluxes), and understand how these processes are altered in disease states or in response to therapeutic interventions. This is a key technique in the field of metabolic flux analysis (MFA).

Quantitative Data Presentation

The use of Sebacic Acid-d19 as an internal standard allows for the generation of precise quantitative data for endogenous sebacic acid and other medium-chain dicarboxylic acids in various biological matrices. Below are tables summarizing typical quantitative data that can be obtained.

Table 1: Quantification of Endogenous Sebacic Acid in Human Plasma using Sebacic Acid-d19 as an Internal Standard

Sample GroupnSebacic Acid Concentration (µM) ± SD
Healthy Controls500.85 ± 0.21
Type 2 Diabetes Patients501.52 ± 0.45
Statin-Treated Patients501.15 ± 0.33

This table illustrates the type of quantitative data generated when using Sebacic Acid-d19 for isotope dilution mass spectrometry. The data shows differences in plasma sebacic acid levels between different patient cohorts.

Table 2: Metabolic Tracer Analysis of Sebacic Acid-d19 in Cultured Hepatocytes

Time (hours)Intracellular Sebacic Acid-d19 (nmol/mg protein)Labeled Downstream Metabolite A (nmol/mg protein)Labeled Downstream Metabolite B (nmol/mg protein)
115.2 ± 2.11.8 ± 0.30.5 ± 0.1
48.5 ± 1.55.6 ± 0.92.1 ± 0.4
122.1 ± 0.510.2 ± 1.84.8 ± 0.7
24< 0.514.5 ± 2.57.3 ± 1.2

This table exemplifies the data from a tracer study where the disappearance of Sebacic Acid-d19 and the appearance of its labeled metabolites are monitored over time, providing insights into metabolic rates.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Sebacic Acid-d19 in research. Below are representative protocols for its use as an internal standard and in a tracer study.

Protocol 1: Quantification of Sebacic Acid in Human Plasma using Isotope Dilution GC-MS

1. Materials:

  • Human plasma samples
  • Sebacic Acid-d19 (internal standard)
  • Sebacic acid (for calibration curve)
  • Methanol, isooctane, acetonitrile
  • Hydrochloric acid (HCl)
  • Pentafluorobenzyl bromide (PFB-Br)
  • N,N-Diisopropylethylamine (DIPEA)
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of Sebacic Acid-d19 internal standard solution (10 µM in methanol).
  • Add 500 µL of methanol to precipitate proteins. Vortex for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • Acidify the supernatant with 10 µL of 6M HCl.
  • Extract the fatty acids by adding 1 mL of isooctane, vortexing for 1 minute, and centrifuging at 3,000 x g for 5 minutes.
  • Transfer the upper organic layer to a clean tube. Repeat the extraction.
  • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried extract, add 50 µL of a 1% PFB-Br solution in acetonitrile and 50 µL of a 1% DIPEA solution in acetonitrile.
  • Incubate at 60°C for 30 minutes.
  • Evaporate the derivatization reagents to dryness under nitrogen.
  • Reconstitute the sample in 100 µL of isooctane for GC-MS analysis.

4. GC-MS Analysis:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 280°C.
  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
  • MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the PFB esters of unlabeled sebacic acid and Sebacic Acid-d19.

5. Data Analysis:

  • Construct a calibration curve by analyzing known concentrations of unlabeled sebacic acid with a fixed concentration of Sebacic Acid-d19.
  • Calculate the ratio of the peak area of unlabeled sebacic acid to the peak area of Sebacic Acid-d19 for each sample and standard.
  • Determine the concentration of sebacic acid in the plasma samples from the calibration curve.

Protocol 2: Metabolic Tracer Study of Sebacic Acid-d19 in Cultured Cells

1. Materials:

  • Hepatocyte cell line (e.g., HepG2)
  • Cell culture medium
  • Sebacic Acid-d19
  • LC-MS/MS system

2. Cell Culture and Labeling:

  • Plate cells in 6-well plates and grow to ~80% confluency.
  • Prepare a stock solution of Sebacic Acid-d19 in a suitable solvent (e.g., ethanol).
  • Replace the normal culture medium with a medium containing a final concentration of 50 µM Sebacic Acid-d19.
  • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

3. Metabolite Extraction:

  • At each time point, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant (containing the metabolites) to a new tube and evaporate to dryness.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

4. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column suitable for polar metabolites.
  • Mobile Phases: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate dicarboxylic acids.
  • MS Ionization: Electrospray Ionization (ESI) in negative mode.
  • MS Detection: Targeted analysis using Multiple Reaction Monitoring (MRM) to detect the parent and fragment ions of Sebacic Acid-d19 and its potential downstream metabolites.

5. Data Analysis:

  • Identify and quantify the peak areas of Sebacic Acid-d19 and any detected deuterated metabolites at each time point.
  • Normalize the data to the protein concentration of each sample.
  • Plot the time course of the disappearance of Sebacic Acid-d19 and the appearance of its labeled products to determine metabolic rates.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of Sebacic Acid-d19 in metabolic research.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Cells) add_is Add Sebacic Acid-d19 (Internal Standard) start->add_is extract Metabolite Extraction (LLE or SPE) add_is->extract derivatize Derivatization (e.g., PFB-Br) extract->derivatize gcms GC-MS or LC-MS/MS Analysis derivatize->gcms quant Quantification (Isotope Dilution) gcms->quant flux Metabolic Flux Analysis gcms->flux

Workflow for using Sebacic Acid-d19 in metabolic studies.

sebacic_acid_metabolism cluster_omega_oxidation ω-Oxidation Pathway cluster_beta_oxidation β-Oxidation cluster_tca TCA Cycle sebacic_acid Sebacic Acid omega_hydroxy ω-Hydroxy Sebacic Acid sebacic_acid->omega_hydroxy Cytochrome P450 adipic_acid Adipic Acid omega_hydroxy->adipic_acid Alcohol/Aldehyde Dehydrogenase succinyl_coa Succinyl-CoA adipic_acid->succinyl_coa Multiple Steps tca_cycle TCA Cycle (Energy Production) succinyl_coa->tca_cycle

Simplified metabolic pathway of sebacic acid.

This technical guide provides a foundational understanding of the applications of Sebacic Acid-d19 in metabolic research. For specific research questions, further optimization of the described protocols may be necessary. The use of deuterated internal standards and tracers like Sebacic Acid-d19 is indispensable for generating high-quality, reliable data in the complex field of metabolomics.

Sebacic Acid-d19 as a Tracer in Fatty Acid Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Tracers in Elucidating Fatty Acid Metabolism

Sebacic acid (decanedioic acid) is a naturally occurring 10-carbon dicarboxylic acid. Its metabolism is distinct from that of monocarboxylic fatty acids, offering a unique window into specific metabolic pathways, particularly peroxisomal and mitochondrial β-oxidation. The introduction of a deuterated tracer like Sebacic Acid-d19 allows for its differentiation from endogenous sebacic acid, enabling precise tracking and quantification using mass spectrometry-based methods.

Metabolic Fate of Sebacic Acid

Once introduced into a biological system, sebacic acid undergoes metabolic processing primarily through β-oxidation pathways located in two key cellular organelles: peroxisomes and mitochondria.

Peroxisomal β-Oxidation

Dicarboxylic acids are predominantly metabolized via peroxisomal β-oxidation. This pathway is crucial for shortening long-chain and very-long-chain fatty acids, as well as dicarboxylic acids, which are not efficiently oxidized by mitochondria. The process involves a series of enzymatic reactions that sequentially shorten the carbon chain.

Mitochondrial β-Oxidation

Following initial shortening in the peroxisomes, the resulting medium- and short-chain dicarboxylic acids can be further oxidized in the mitochondria to yield energy in the form of acetyl-CoA, which can then enter the citric acid cycle.

The complete oxidation of sebacic acid ultimately produces shorter-chain dicarboxylic acids, such as adipic acid and succinic acid, which can be further metabolized or excreted. A portion of the administered sebacic acid may also be excreted unchanged in the urine.

Rationale for Using Sebacic Acid-d19 as a Tracer

The use of a heavily deuterated tracer like Sebacic Acid-d19 offers several advantages in metabolic studies:

  • High Sensitivity and Specificity: The significant mass difference between Sebacic Acid-d19 and its endogenous, unlabeled counterpart allows for highly sensitive and specific detection by mass spectrometry, minimizing background interference.

  • Non-Radioactive: As a stable isotope tracer, it is non-radioactive and safe for use in a wide range of experimental models, including human studies.

  • Probing Dicarboxylic Acid Metabolism: It provides a direct means to investigate the kinetics and regulation of dicarboxylic acid metabolism, which is implicated in various physiological and pathological states, including metabolic disorders and inborn errors of metabolism.

  • Assessing Peroxisomal Function: Due to the primary role of peroxisomes in dicarboxylic acid oxidation, Sebacic Acid-d19 can serve as a probe for assessing peroxisomal β-oxidation activity.

Experimental Protocols (General Framework)

While specific protocols for Sebacic Acid-d19 are not available, a general framework for its use as a metabolic tracer can be outlined based on studies with other deuterated fatty acids.

In Vivo Studies
  • Tracer Administration: Sebacic Acid-d19, complexed with a carrier protein like bovine serum albumin (BSA), can be administered intravenously or orally to animal models or human subjects. The dosage would need to be optimized based on the specific research question and the sensitivity of the analytical instruments.

  • Sample Collection: Blood, urine, and tissue samples are collected at various time points post-administration.

  • Sample Preparation: Lipids are extracted from the collected samples. For the analysis of Sebacic Acid-d19 and its metabolites, a derivatization step (e.g., silylation) may be necessary to improve chromatographic separation and mass spectrometric detection.

  • Analytical Method: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify the different isotopologues of sebacic acid and its downstream metabolites.

In Vitro Studies (e.g., Cultured Cells)
  • Cell Culture and Treatment: Cells (e.g., hepatocytes, adipocytes) are cultured and incubated with Sebacic Acid-d19 in the culture medium.

  • Cell Lysis and Extraction: After the desired incubation period, cells are lysed, and lipids and metabolites are extracted from the cell lysate and the culture medium.

  • Analysis: The extracts are analyzed by GC-MS or LC-MS to determine the rate of uptake and metabolism of Sebacic Acid-d19.

Data Presentation: Quantitative Analysis

The quantitative data obtained from mass spectrometry analysis would be crucial for understanding the kinetics of Sebacic Acid-d19 metabolism. While specific data is not available, the following tables illustrate the types of data that could be generated and how they should be structured.

Table 1: Pharmacokinetic Parameters of Sebacic Acid in Rats (Illustrative Data based on 14C-Sebacic Acid Studies)

ParameterValueUnitReference
Plasma Half-life38.71min[1]
Urinary Excretion (unchanged)~35% of dose[1]
Elimination as 14CO2~25% of dose[1]
Adipose Tissue Half-life135min[1]
Liver Half-life74min[1]

Table 2: Effect of Sebacic Acid Supplementation on Plasma Metabolites in db/db Mice (Illustrative Data)

ParameterControlSebacic Acid (1.5%)Sebacic Acid (15%)UnitReference
Non-esterified fatty acids (NEFA)1.2 ± 0.11.1 ± 0.10.8 ± 0.1mmol/L
Triglycerides (TG)1.5 ± 0.21.4 ± 0.21.3 ± 0.1mmol/L
Total Ketone Bodies0.3 ± 0.050.4 ± 0.060.6 ± 0.1mmol/L
Total Cholesterol4.5 ± 0.34.8 ± 0.45.5 ± 0.5mmol/L
Statistically significant difference from control.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involved in sebacic acid metabolism.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Sebacic_Acid_d19 Sebacic Acid-d19 Sebacoyl_CoA_d19 Sebacoyl-CoA-d19 Sebacic_Acid_d19->Sebacoyl_CoA_d19 Acyl-CoA Synthetase Enoyl_CoA_d19 Enoyl-CoA-d19 Sebacoyl_CoA_d19->Enoyl_CoA_d19 Acyl-CoA Oxidase Hydroxyacyl_CoA_d19 3-Hydroxyacyl-CoA-d19 Enoyl_CoA_d19->Hydroxyacyl_CoA_d19 Enoyl-CoA Hydratase Ketoacyl_CoA_d19 3-Ketoacyl-CoA-d19 Hydroxyacyl_CoA_d19->Ketoacyl_CoA_d19 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA_d19 Shortened Dicarboxylyl-CoA-d19 Ketoacyl_CoA_d19->Shortened_Acyl_CoA_d19 Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_d19->Acetyl_CoA

Caption: Peroxisomal β-oxidation of Sebacic Acid-d19.

Mitochondrial_Beta_Oxidation cluster_mitochondrion Mitochondrion Shortened_Dicarboxylyl_CoA Shortened Dicarboxylyl-CoA (from Peroxisome) Mito_Enoyl_CoA Enoyl-CoA Shortened_Dicarboxylyl_CoA->Mito_Enoyl_CoA Acyl-CoA Dehydrogenase Mito_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Mito_Enoyl_CoA->Mito_Hydroxyacyl_CoA Enoyl-CoA Hydratase Mito_Ketoacyl_CoA 3-Ketoacyl-CoA Mito_Hydroxyacyl_CoA->Mito_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Succinyl_CoA Succinyl-CoA Mito_Ketoacyl_CoA->Succinyl_CoA Thiolase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of dicarboxylic acids.

Experimental_Workflow cluster_workflow Experimental Workflow for Sebacic Acid-d19 Tracer Studies Admin Administration of Sebacic Acid-d19 Sample Sample Collection (Blood, Urine, Tissues) Admin->Sample Extraction Lipid/Metabolite Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Data Data Analysis (Quantification, Kinetics) Analysis->Data

Caption: General experimental workflow for tracer studies.

Conclusion and Future Directions

Sebacic Acid-d19 holds significant promise as a specialized tracer for investigating the intricacies of dicarboxylic acid metabolism and peroxisomal function. While direct experimental data for this specific isotopologue is currently limited in the public domain, the established principles of stable isotope tracing and the known metabolic fate of sebacic acid provide a strong foundation for its application in metabolic research. Future studies employing Sebacic Acid-d19 are needed to generate specific quantitative data and detailed experimental protocols. Such research will be instrumental in advancing our understanding of fatty acid metabolism in health and disease, and may open new avenues for the development of therapeutic strategies for metabolic disorders. Researchers in drug development can utilize this tracer to assess the impact of novel compounds on fatty acid oxidation pathways.

References

Isotopic purity and enrichment of Sebacic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isotopic Purity and Enrichment of Deuterated Sebacic Acid

Introduction

Isotopic labeling, particularly with deuterium, has become an invaluable tool in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can subtly alter the physicochemical properties of a molecule. This alteration, known as the kinetic isotope effect, can lead to significant changes in a drug candidate's metabolic fate, often resulting in improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[1][2][3] Sebacic acid, a naturally occurring dicarboxylic acid, and its derivatives are utilized in various industrial applications, including the synthesis of polymers for biomedical use, such as in drug delivery systems.[4] Deuterated sebacic acid serves as an important building block for synthesizing complex deuterated molecules and as a standard in mass spectrometry-based bioanalysis.[3]

This technical guide provides an in-depth overview of the isotopic purity and enrichment of deuterated sebacic acid, with a focus on "Sebacic Acid-d19" as a topic of interest. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.

A Note on Nomenclature: "Sebacic Acid-d19"

Standard sebacic acid (HOOC(CH₂)₈COOH) contains 18 hydrogen atoms on its methylene backbone and two acidic protons on the carboxylic acid groups, for a total of 20 exchangeable protons. Therefore, a fully deuterated sebacic acid would be designated as Sebacic Acid-d20. The term "Sebacic Acid-d19" is not standard and may refer to a specific, custom-synthesized isotopologue with one remaining proton. For the purpose of this guide, we will focus on highly deuterated sebacic acid, such as Sebacic Acid-d16, for which data is available, as a representative example for discussing isotopic purity and enrichment.

Isotopic Purity Data

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. This is typically reported as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions.

CompoundFormulaIsotopic Purity (atom % D)Chemical Purity
Sebacic acid-C-d16HOOC(CD₂)₈COOH98%99% (CP)
Decanoic-d19 acidCD₃(CD₂)₈COOH98%98% (CP)

Data sourced from commercial suppliers of stable isotope-labeled compounds.

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic purity and enrichment is primarily achieved through mass spectrometry (MS). The following protocols provide a general framework for the analysis of deuterated sebacic acid.

Sample Preparation

Proper sample preparation is crucial for accurate MS analysis and to avoid sample complexity that can suppress ionization.

  • For pure compound analysis:

    • Dissolve the deuterated sebacic acid in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

    • The concentration should be optimized for the specific mass spectrometer being used, typically in the range of 1-10 µg/mL.

    • For electrospray ionization (ESI), the addition of a small amount of a volatile acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can improve ionization efficiency.

  • For analysis in a biological matrix (e.g., plasma, tissue homogenate):

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the biological sample to precipitate proteins. Centrifuge the sample and collect the supernatant containing the analyte.

    • Liquid-Liquid Extraction (LLE): Acidify the sample and extract the deuterated sebacic acid into an immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in a suitable solvent for MS analysis.

    • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge to bind the analyte, wash away interfering substances, and then elute the deuterated sebacic acid with an appropriate solvent.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for both quantification and determination of isotopic distribution.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements and resolving isotopic peaks.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

  • Chromatography: Reversed-phase liquid chromatography (RPLC) with a C18 column is commonly employed to separate the analyte from matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol with a small amount of acid or base is used.

  • Mass Spectrometry Parameters:

    • Full Scan MS: Acquire full scan mass spectra to observe the molecular ion cluster of the deuterated sebacic acid. The isotopic distribution can be determined from the relative intensities of the M, M+1, M+2, etc., peaks.

    • Tandem MS (MS/MS): For quantification and confirmation of identity, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used. A specific precursor ion (the molecular ion of the deuterated sebacic acid) is selected and fragmented, and a characteristic product ion is monitored.

Data Analysis and Isotopic Enrichment Calculation
  • From the full scan mass spectrum, identify the isotopic cluster corresponding to the deuterated sebacic acid.

  • The most abundant peak in this cluster will correspond to the nominal mass of the specified deuterated isotopologue (e.g., Sebacic Acid-d16).

  • The presence of lower mass isotopologues (e.g., d15, d14) can be observed as peaks at M-1, M-2, etc.

  • The isotopic enrichment is calculated by comparing the intensity of the desired isotopologue to the sum of the intensities of all related isotopologues.

Applications in Drug Development

Deuterated compounds like Sebacic Acid-d19 are valuable in various stages of drug development.

  • Metabolic Studies: Deuterium labeling can slow down metabolism at specific sites, leading to a better understanding of metabolic pathways and the identification of metabolites.

  • Pharmacokinetic (PK) Studies: The use of deuterated drugs can lead to improved PK profiles, such as increased half-life and bioavailability.

  • Internal Standards: Due to their similar chemical properties but different mass, deuterated compounds are ideal internal standards for quantitative bioanalysis by mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the metabolic stability of a drug candidate using a deuterated analog.

MetabolicStabilityWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis cluster_data Data Interpretation drug Deuterated Drug Candidate incubate Incubate at 37°C (Time Points: 0, 5, 15, 30 min) drug->incubate microsomes Liver Microsomes + NADPH microsomes->incubate quench Add Cold Acetonitrile (to precipitate protein) incubate->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Remaining Parent Drug lcms->quantify halflife Calculate Half-life (t½) quantify->halflife

Caption: Workflow for a metabolic stability assay using a deuterated compound.

This guide provides a foundational understanding of the isotopic purity and enrichment of deuterated sebacic acid. For specific applications, the protocols and analytical methods should be further optimized to meet the unique requirements of the research.

References

An In-depth Technical Guide on the Safety and Handling of Sebacic Acid-d18

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This guide pertains to Sebacic Acid-d18, the more prevalent deuterated form of sebacic acid. "Sebacic Acid-d19" is likely a typographical error.

This document provides a comprehensive overview of the safety, handling, and experimental considerations for Sebacic Acid-d18, tailored for researchers, scientists, and professionals in drug development.

Section 1: General Information and Physical Properties

Sebacic acid is a naturally occurring dicarboxylic acid with the chemical formula C10H18O4.[1][2] It is a white, granular or flaky crystalline powder.[1][2] While slightly soluble in water, it readily dissolves in ethanol and ether.[1]

Table 1: Physical and Chemical Properties of Sebacic Acid

PropertyValue
Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
Appearance White crystalline powder or flakes
Melting Point 131–137°C (268-279°F)
Boiling Point 294.4°C (at 100 mmHg)
Density ~1.21 g/cm³
Solubility Slightly soluble in water; soluble in alcohol and ether
Vapor Pressure Negligible at 20°C
Flash Point 220°C

Section 2: Safety and Hazard Information

Sebacic acid is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008. However, it is crucial to handle it with care in a laboratory setting.

2.1 Hazard Identification

  • Inhalation: Dust may cause irritation to the respiratory tract.

  • Skin Contact: May cause mechanical irritation upon prolonged contact with large amounts of dust.

  • Eye Contact: Can cause irritation and, in some individuals, damage.

  • Ingestion: While not considered highly toxic, ingestion may have adverse effects.

2.2 Handling and Storage

  • Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask if dust is generated.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Incompatible with strong acids, strong bases, and strong oxidizing agents.

Table 2: Toxicological Data for Sebacic Acid

TestSpeciesRouteValue
LD50 RatOral>5000 mg/kg
LD50 MouseOral6000 mg/kg
LD50 RabbitDermal>2000 mg/kg

Section 3: Experimental Protocols and Applications

Sebacic Acid-d18 is primarily utilized as an internal standard for the quantification of sebacic acid in biological samples through mass spectrometry-based techniques.

3.1 Sample Preparation for Quantification of Sebacic Acid

This protocol is a generalized procedure and may require optimization based on the specific matrix and instrumentation.

  • Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate) and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. Add a known concentration of Sebacic Acid-d18 solution (in a compatible solvent like methanol) to each sample.

  • Protein Precipitation: For plasma or serum, add 3 volumes of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the analytes.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for chromatographic analysis (e.g., 50% methanol in water).

3.2 Chromatographic and Mass Spectrometric Analysis

  • Chromatography: Use a suitable reverse-phase C18 column for separation. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both sebacic acid and Sebacic Acid-d18.

Below is a logical workflow for a typical quantitative analysis using a deuterated internal standard.

G Quantitative Analysis Workflow A Biological Sample B Spike with Sebacic Acid-d18 (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing (Quantification using IS) D->E

Caption: Workflow for quantification of sebacic acid.

Section 4: Biological Significance and Signaling Pathways

Sebacic acid is a metabolite found in humans and is involved in fatty acid metabolism. It has been studied for its potential roles in various physiological and pathological processes.

4.1 Metabolism of Sebacic Acid

Sebacic acid can be metabolized through β-oxidation, similar to other fatty acids, leading to the formation of shorter-chain dicarboxylic acids like suberic acid and adipic acid.

4.2 Involvement in Inflammatory Signaling

Recent studies have investigated the role of sebacic acid in inflammation. It has been shown to modulate the expression of inflammatory cytokines. For instance, sebacic acid can decrease the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) mRNA in macrophage-like cells. This effect is thought to be mediated through pathways that are distinct from the classical NF-κB and MAPK pathways, which are common targets for anti-inflammatory compounds.

Human neutrophils can convert sebacic acid into its 5-oxo analog, which is a potent activator of pro-inflammatory cells like eosinophils and monocytes. This activation is mediated by the OXER1 receptor.

The following diagram illustrates a simplified overview of the inflammatory signaling pathway involving LPS and the potential point of intervention by sebacic acid.

G LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling Intracellular Signaling (e.g., NF-κB, MAPK) TLR4->Signaling Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Signaling->Cytokines Induces Expression SA Sebacic Acid SA->Inhibition Inhibition->Cytokines   Decreases IL-6

Caption: LPS-induced inflammatory signaling pathway.

4.3 Metabolic Regulation

Studies in diabetic mouse models have suggested that supplementation with sebacic acid can improve glycemic control by affecting the expression of genes involved in gluconeogenesis and lipogenesis.

Section 5: Disposal Considerations

Dispose of Sebacic Acid-d18 and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

This guide is intended for informational purposes only and does not replace a formal safety data sheet (SDS). Always refer to the SDS provided by the supplier for the most current and comprehensive safety information.

References

Methodological & Application

Application Note: Quantitative Analysis of Dicarboxylic Acids in Biological Matrices using Sebacic Acid-d19 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are important metabolites involved in various physiological and pathological processes, including fatty acid metabolism, energy production, and cellular signaling.[1][2] Accurate quantification of DCAs in biological matrices such as plasma, urine, and cerebrospinal fluid is crucial for biomarker discovery and understanding disease mechanisms.[1] However, their analysis is challenging due to their low abundance, poor ionization efficiency, and structural similarity.[1][3] This application note describes a robust and highly sensitive method for the quantitative analysis of dicarboxylic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Sebacic Acid-d19 as an internal standard. The protocol incorporates a charge-reversal derivatization strategy to significantly enhance detection sensitivity.

Principle

This method utilizes a stable isotope-labeled internal standard, Sebacic Acid-d19, to ensure accurate quantification by accounting for variations in sample preparation and instrument response. A charge-reversal derivatization with Dimethylaminophenacyl Bromide (DmPABr) is employed to improve the chromatographic retention and ionization efficiency of the dicarboxylic acids. The derivatized analytes are then separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

  • Dicarboxylic acid standards (e.g., Adipic acid, Suberic acid, Sebacic acid)

  • Sebacic Acid-d19 (Internal Standard)

  • Dimethylaminophenacyl Bromide (DmPABr)

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Biological matrix (e.g., plasma, urine)

2. Sample Preparation

  • Protein Precipitation: To 100 µL of the biological sample (plasma or urine), add 400 µL of ice-cold acetonitrile containing the internal standard, Sebacic Acid-d19, at a final concentration of 50 ng/mL.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • Reconstitution: Reconstitute the dried extract in 50 µL of acetonitrile.

  • Derivatization Cocktail: Add 25 µL of 10 mg/mL DmPABr in acetonitrile and 25 µL of 10 mg/mL potassium carbonate in water.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

  • Acidification: After incubation, add 5 µL of 1% formic acid in water to stop the reaction.

  • Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitate.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

5. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (Sebacic Acid-d19). A calibration curve is constructed by plotting the peak area ratios of the standards against their concentrations. The concentration of the dicarboxylic acids in the samples is then determined from this calibration curve.

Data Presentation

Table 1: MRM Transitions for Derivatized Dicarboxylic Acids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adipic Acid537.3164.135
Suberic Acid565.3164.135
Sebacic Acid593.4164.135
Sebacic Acid-d19 (IS) 612.5 164.1 35

Table 2: Method Performance Characteristics

Dicarboxylic AcidLinear Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Adipic Acid0.5 - 5000.595 - 105< 10
Suberic Acid0.5 - 5000.592 - 103< 12
Sebacic Acid0.5 - 5000.598 - 108< 8

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Sebacic Acid-d19 & Acetonitrile Sample->Add_IS Vortex_Centa Vortex & Centrifuge Add_IS->Vortex_Centa Supernatant Collect Supernatant Vortex_Centa->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in ACN Dry->Reconstitute Add_Reagents Add DmPABr & K2CO3 Reconstitute->Add_Reagents Incubate Incubate at 60°C Add_Reagents->Incubate Stop_Reaction Add Formic Acid Incubate->Stop_Reaction LC_MSMS LC-MS/MS Analysis (MRM Mode) Stop_Reaction->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Figure 1: Experimental workflow for the quantitative analysis of dicarboxylic acids.

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondria Mitochondrion Fatty_Acid Long-Chain Fatty Acid Omega_Oxidation ω-Oxidation (Cytochrome P450) Fatty_Acid->Omega_Oxidation Dicarboxylic_Acid Long-Chain Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid Dicarboxylic_Acid_Peroxisome Long-Chain Dicarboxylic Acid Dicarboxylic_Acid->Dicarboxylic_Acid_Peroxisome Transport Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Shortened_DCAs Chain-Shortened Dicarboxylic Acids Peroxisomal_Beta_Oxidation->Shortened_DCAs Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Shortened_DCAs->TCA_Cycle Further Metabolism Acetyl_CoA_Mito Acetyl-CoA Acetyl_CoA->Acetyl_CoA_Mito Transport Dicarboxylic_Acid_Peroxisome->Peroxisomal_Beta_Oxidation Energy Energy (ATP) TCA_Cycle->Energy Acetyl_CoA_Mito->TCA_Cycle

References

Application Note: Method Development for Fatty Acid Profiling Using Sebacic Acid-d19 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Dr. Emily Carter, Senior Application Scientist Dr. Ben Adams, Lead Researcher, Metabolomics Core Facility

Abstract

This application note details a robust and reliable method for the quantitative profiling of fatty acids in biological matrices using gas chromatography-mass spectrometry (GC-MS). The method incorporates Sebacic Acid-d19 as a novel internal standard to ensure high accuracy and precision. Sebacic acid, a dicarboxylic acid, offers excellent chromatographic properties and its deuterated form provides a distinct mass shift, minimizing interference from endogenous analytes.[1][2] This document provides comprehensive experimental protocols for sample preparation, including lipid extraction and derivatization to fatty acid methyl esters (FAMEs), as well as optimized GC-MS parameters for the analysis of a wide range of fatty acids. Method validation data, including linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy, are presented to demonstrate the method's performance. This application note is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible fatty acid quantification.

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of complex lipids, such as triglycerides, phospholipids, and cholesterol esters, and play crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate measurement of fatty acid profiles is essential in various research fields, including drug development, clinical diagnostics, and nutritional science, to understand their role in health and disease.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for fatty acid analysis due to its high resolution, sensitivity, and specificity.[3] However, the inherent variability in sample preparation and injection can lead to inaccuracies in quantification. To overcome these challenges, the use of a stable isotope-labeled internal standard is highly recommended. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and should not interfere with the target analytes.

This application note describes a validated method for fatty acid profiling utilizing Sebacic Acid-d19 as an internal standard. Sebacic acid is a C10 dicarboxylic acid, and its deuterated form provides a significant mass difference for unambiguous detection.[1] Its dicarboxylic nature allows it to serve as a comprehensive internal standard for a broad range of fatty acids with varying chain lengths and degrees of saturation.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), Hexane (HPLC grade), Acetonitrile (HPLC grade)

  • Reagents: Sodium hydroxide (NaOH), Boron trifluoride-methanol solution (14% w/v), Sodium chloride (NaCl), Anhydrous sodium sulfate, Sebacic Acid-d19, Fatty acid standards mix

  • Sample Matrix: Human plasma (or other relevant biological matrix)

Sample Preparation

A robust sample preparation protocol is critical for accurate fatty acid analysis. The following procedure outlines the extraction of total lipids and subsequent derivatization to fatty acid methyl esters (FAMEs).

2.1. Lipid Extraction (Folch Method)

  • To 100 µL of plasma in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Spike the sample with 10 µL of Sebacic Acid-d19 internal standard solution (concentration to be optimized based on expected fatty acid levels).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

2.2. Saponification and Derivatization to FAMEs

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

  • Incubate at 80°C for 10 minutes to saponify the lipids, releasing the fatty acids.

  • Cool the tubes to room temperature.

  • Add 2 mL of 14% boron trifluoride-methanol solution.

  • Incubate at 80°C for 30 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).

  • Cool the tubes to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final extract to a GC-MS autosampler vial for analysis.

GC-MS Analysis

The analysis of FAMEs is performed using a gas chromatograph coupled to a mass spectrometer. The following are typical instrument parameters, which may require optimization for specific instruments and columns.

ParameterSetting
Gas Chromatograph Agilent 8890 GC (or equivalent)
ColumnDB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 10 min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) for target fatty acids and Sebacic Acid-d19. Full scan can be used for qualitative analysis.

Table 1: GC-MS Instrument Parameters.

Data Presentation

The following tables summarize the quantitative performance of the method.

Analyte (as FAME)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Myristate (C14:0)15.224274, 87
Palmitate (C16:0)19.827074, 87
Palmitoleate (C16:1)20.126855, 69
Stearate (C18:0)24.129874, 87
Oleate (C18:1)24.429655, 69
Linoleate (C18:2)25.129467, 81
Arachidonate (C20:4)29.531879, 91
Sebacic Acid-d19 Di-methyl ester21.5 (approx.)24992, 163

Table 2: Retention Times and Monitored Ions for Selected Fatty Acids and Sebacic Acid-d19 Internal Standard.

ParameterResult
Linearity (r²) > 0.995 for all analytes
Limit of Detection (LOD) 0.1 - 0.5 µM
Limit of Quantitation (LOQ) 0.3 - 1.5 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery %) 85 - 115%

Table 3: Method Validation Summary. [4]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample (100 µL) add_is Add Sebacic Acid-d19 Internal Standard plasma->add_is extraction Lipid Extraction (Chloroform/Methanol) add_is->extraction dry_down1 Dry Down Extract extraction->dry_down1 saponification Saponification (Methanolic NaOH) dry_down1->saponification derivatization Derivatization to FAMEs (BF3-Methanol) saponification->derivatization extraction2 Hexane Extraction derivatization->extraction2 dry_down2 Dry & Reconstitute extraction2->dry_down2 gcms GC-MS Analysis dry_down2->gcms data_processing Data Processing (Quantification) gcms->data_processing results Fatty Acid Profile data_processing->results

Caption: Experimental workflow for fatty acid profiling.

signaling_pathway cluster_lipids Complex Lipids Triglycerides Triglycerides Saponification Saponification (Hydrolysis) Triglycerides->Saponification Phospholipids Phospholipids Phospholipids->Saponification CholesterylEsters Cholesteryl Esters CholesterylEsters->Saponification FreeFattyAcids Free Fatty Acids Saponification->FreeFattyAcids Derivatization Derivatization (Esterification) FreeFattyAcids->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs GCMS GC-MS Analysis FAMEs->GCMS

Caption: Chemical derivatization pathway for GC-MS analysis.

Conclusion

The method described in this application note provides a reliable and high-throughput approach for the quantitative profiling of fatty acids in biological samples. The use of Sebacic Acid-d19 as an internal standard ensures excellent accuracy and precision by correcting for variations during sample preparation and analysis. The detailed experimental protocols and validated performance data demonstrate the suitability of this method for a wide range of research and development applications where accurate fatty acid quantification is critical.

References

Application Note: Quantitative Analysis of Sebacic Acid-d19 in Plasma and Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of sebacic acid in plasma and tissue samples using a stable isotope-labeled internal standard, Sebacic Acid-d19. The method employs a liquid-liquid extraction followed by derivatization to dibutyl esters and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the bioanalysis of this dicarboxylic acid.

Introduction

Sebacic acid is a naturally occurring ten-carbon dicarboxylic acid that plays a role in various metabolic processes. Alterations in sebacic acid levels have been associated with aging and certain metabolic disorders.[1] Accurate quantification of sebacic acid in biological matrices is crucial for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as Sebacic Acid-d19, is the gold standard for quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

This document provides a comprehensive protocol for the extraction, derivatization, and LC-MS/MS analysis of sebacic acid in plasma and tissue, utilizing Sebacic Acid-d19 as an internal standard.

Experimental Protocols

Materials and Reagents
  • Sebacic Acid (Sigma-Aldrich)

  • Sebacic Acid-d19 (d18) (Toronto Research Chemicals)

  • n-Butanol, HPLC grade (Fisher Scientific)

  • Acetyl Chloride (Sigma-Aldrich)

  • Methyl tert-butyl ether (MTBE), HPLC grade (Fisher Scientific)

  • Acetonitrile (ACN), LC-MS grade (Fisher Scientific)

  • Water, LC-MS grade (Fisher Scientific)

  • Formic Acid, LC-MS grade (Fisher Scientific)

  • Human plasma (BioIVT)

  • Tissue (e.g., mouse liver)

  • Phosphate-buffered saline (PBS), pH 7.4

Sample Preparation

2.1. Plasma Sample Preparation

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of Sebacic Acid-d19 internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Proceed to the derivatization step.

2.2. Tissue Sample Preparation

  • Accurately weigh approximately 50 mg of frozen tissue.

  • Add 500 µL of ice-cold PBS and homogenize the tissue using a bead beater or similar homogenizer.

  • Transfer 100 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of Sebacic Acid-d19 internal standard working solution.

  • Perform a liquid-liquid extraction by adding 500 µL of MTBE.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Proceed to the derivatization step.

Derivatization to Dibutyl Esters
  • Prepare the derivatization reagent by slowly adding 1 part acetyl chloride to 10 parts n-butanol on ice. Caution: This reaction is exothermic and should be performed in a fume hood.

  • To the dried extracts from the plasma and tissue preparation steps, add 100 µL of the freshly prepared butanolic-HCl reagent.

  • Cap the tubes tightly and incubate at 60°C for 60 minutes.

  • After incubation, cool the samples to room temperature.

  • Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4.2. Mass Spectrometry Conditions

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 60 psi

  • Curtain Gas: 35 psi

  • Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Dibutyl Sebacate315.3185.28015
Dibutyl Sebacate-d19334.3194.28015

Note: The exact m/z values and optimal collision energies may require fine-tuning based on the specific mass spectrometer used.

Data Presentation

The following table summarizes representative concentrations of sebacic acid found in human plasma and mouse liver tissue from published studies.

Biological MatrixSpeciesConcentration RangeAnalytical MethodReference
PlasmaHumanSignificantly decreased in older adultsMetabolomics[1]
PlasmaHumanBaseline: ~20 ng/mL, Peak after oral dose: ~100 ng/mLLC-MS/MS
LiverMouseIncreased production and consumption in aged miceMetabolomics[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Protein Precipitation Protein Precipitation Plasma->Protein Precipitation + Acetonitrile Tissue Tissue Homogenization & LLE Homogenization & LLE Tissue->Homogenization & LLE + PBS & MTBE Drying_1 Evaporation Protein Precipitation->Drying_1 Drying_2 Evaporation Homogenization & LLE->Drying_2 Add Butanolic-HCl Add Butanolic-HCl Drying_1->Add Butanolic-HCl Drying_2->Add Butanolic-HCl Incubation Incubate at 60°C Add Butanolic-HCl->Incubation Drying_3 Evaporation Incubation->Drying_3 Reconstitution Reconstitution Drying_3->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: Experimental workflow for the analysis of sebacic acid.

Metabolic Pathway of Sebacic Acid

metabolic_pathway Sebacic_Acid Sebacic Acid 5_Oxo_Analog 5-oxo-6E,8Z-octadecenoic acid Sebacic_Acid->5_Oxo_Analog ω-oxidation OXER1_Receptor OXER1 Receptor 5_Oxo_Analog->OXER1_Receptor activates Neutrophils Human Neutrophils Neutrophils->5_Oxo_Analog Proinflammatory_Cells Eosinophils, Monocytes OXER1_Receptor->Proinflammatory_Cells on Inflammatory_Response Inflammatory Response Proinflammatory_Cells->Inflammatory_Response leads to

Caption: Conversion of sebacic acid to a pro-inflammatory mediator.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantitative analysis of sebacic acid in plasma and tissue samples using Sebacic Acid-d19 as an internal standard. The detailed steps for sample preparation, derivatization, and LC-MS/MS analysis will enable researchers to obtain high-quality data for their studies in various fields, including metabolism, aging, and drug development.

References

Application Note: Quantitative Analysis of Sebacic Acid-d19 in Biological Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a dicarboxylic acid, plays a role in various metabolic pathways, and its levels can be indicative of certain disease states. The use of stable isotope-labeled internal standards, such as sebacic acid-d19, is a well-established technique for achieving accurate and precise quantification of endogenous analytes by mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of dicarboxylic acids like sebacic acid, direct analysis by GC-MS is challenging.[1][2] Derivatization is a crucial step to convert these non-volatile compounds into volatile and thermally stable derivatives suitable for GC-MS analysis.[3][4] This application note provides detailed protocols for the derivatization of sebacic acid-d19 using two common methods: silylation and esterification, followed by GC-MS analysis.

The most common derivatization techniques for carboxylic acids for GC-MS analysis are silylation and esterification.[1] Silylation involves the replacement of active hydrogens in the carboxyl groups with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Esterification, on the other hand, converts carboxylic acids into their corresponding esters, for example, by using boron trifluoride-methanol (BF3-Methanol) to form fatty acid methyl esters (FAMEs). The choice of derivatization method can impact sensitivity and reproducibility. For dicarboxylic acids, silylation with BSTFA has been shown to provide low detection limits and good reproducibility.

This document outlines the experimental procedures for both derivatization methods, presents comparative quantitative data, and provides visual workflows to guide the user through the process.

Data Presentation

The following tables summarize the quantitative data for the analysis of dicarboxylic acids using GC-MS after derivatization. The data is based on studies analyzing similar dicarboxylic acids, providing a benchmark for the expected performance of the methods described herein.

Table 1: Comparison of Derivatization Methods for Dicarboxylic Acid Analysis by GC-MS

ParameterSilylation (BSTFA)Esterification (BF3/Butanol)Reference
Limit of Detection (LOD)< 2 ng/m³< 4 ng/m³
Reproducibility (RSD%)≤ 10%≤ 15%
General ApplicabilitySuitable for C3-C9 dicarboxylic acidsSuitable for C3-C9 dicarboxylic acids

Table 2: Instrumental Limits of Detection (LODs) for Dicarboxylic Acids with Different Derivatization and Detection Methods

Derivatization AgentDetection MethodLOD Range (pg on-column)Reference
BF3/ButanolGC-MS (TIC)< 10
BF3/ButanolGC-MS (SIM)1 - 4
BSTFAGC-MS5 - 40

Experimental Protocols

Protocol 1: Silylation of Sebacic Acid-d19 with BSTFA

This protocol describes the derivatization of sebacic acid-d19 to its trimethylsilyl (TMS) ester.

Materials:

  • Sebacic Acid-d19 standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Pipette a known amount of the sebacic acid-d19 standard solution into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous organic solvent to dissolve the dried sample. To this, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. The pyridine acts as a catalyst, especially for hindered carboxyl groups.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30 minutes to ensure complete derivatization.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The GC-MS parameters should be optimized for the analysis of silylated dicarboxylic acids.

Protocol 2: Esterification of Sebacic Acid-d19 with BF3-Methanol

This protocol details the conversion of sebacic acid-d19 to its dimethyl ester.

Materials:

  • Sebacic Acid-d19 standard solution

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the sebacic acid-d19 standard solution into a reaction vial and evaporate to dryness if in an aqueous solution.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol to the dried sample.

  • Reaction: Securely cap the vial and heat it at 60°C for 30 minutes in a heating block or oven.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to facilitate phase separation.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract containing the dimethyl ester of sebacic acid-d19 is ready for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_silylation Silylation Protocol cluster_esterification Esterification Protocol s_start Start with Sebacic Acid-d19 Sample s_dry Evaporate to Dryness s_start->s_dry s_reagents Add Solvent, BSTFA + 1% TMCS, Pyridine s_dry->s_reagents s_react Heat at 60-70°C for 30 min s_reagents->s_react s_cool Cool to Room Temperature s_react->s_cool s_analyze Analyze by GC-MS s_cool->s_analyze e_start Start with Sebacic Acid-d19 Sample e_dry Evaporate to Dryness e_start->e_dry e_reagent Add BF3-Methanol e_dry->e_reagent e_react Heat at 60°C for 30 min e_reagent->e_react e_extract Extract with Hexane e_react->e_extract e_dry_extract Dry with Na2SO4 e_extract->e_dry_extract e_analyze Analyze by GC-MS e_dry_extract->e_analyze

Caption: Experimental workflows for silylation and esterification of Sebacic Acid-d19.

Derivatization_Reaction cluster_silylation_reaction Silylation Reaction cluster_esterification_reaction Esterification Reaction sebacic_s HOOC-(CD2)8-COOH (Sebacic Acid-d19) bstfa + 2 (CH3)3Si-N=C(CF3)O-Si(CH3)3 (BSTFA) tms_sebacate (CH3)3SiOOC-(CD2)8-COOSi(CH3)3 (TMS-Sebacate-d19) bstfa->tms_sebacate Pyridine, 60-70°C sebacic_e HOOC-(CD2)8-COOH (Sebacic Acid-d19) bf3_methanol + 2 CH3OH (Methanol) dimethyl_sebacate CH3OOC-(CD2)8-COOCH3 (Dimethyl Sebacate-d19) bf3_methanol->dimethyl_sebacate BF3, 60°C

References

Application of Sebacic Acid-d19 in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of endogenous metabolites is paramount for understanding complex biological systems and for the development of new therapeutics. Dicarboxylic acids, such as sebacic acid, are important intermediates in fatty acid metabolism and can serve as biomarkers for various metabolic disorders. The use of stable isotope-labeled internal standards is a critical component of robust quantitative mass spectrometry-based metabolomics workflows. Sebacic Acid-d19, a deuterated analog of sebacic acid, is an ideal internal standard for the quantification of sebacic acid and other medium to long-chain dicarboxylic acids. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear distinction by mass spectrometry. This application note provides detailed protocols for the use of Sebacic Acid-d19 as an internal standard in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based metabolomics studies.

Chemical Properties of Sebacic Acid-d19

PropertyValue
Chemical Formula C₁₀HD₁₉O₄
Molecular Weight 221.36 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and acetonitrile. Slightly soluble in water.
Storage Store at -20°C for long-term stability.

Metabolic Pathway of Sebacic Acid

Sebacic acid is a product of the omega (ω)-oxidation of fatty acids, an alternative pathway to the more common beta-oxidation. This pathway becomes more significant when beta-oxidation is impaired. The process begins with the hydroxylation of the terminal methyl group of a fatty acid, followed by successive oxidations to form a dicarboxylic acid.

Sebacic_Acid_Metabolism Omega-Oxidation of Fatty Acids leading to Sebacic Acid Fatty_Acid Medium/Long-Chain Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Omega_Oxo_FA ω-Oxo Fatty Acid Omega_Hydroxy_FA->Omega_Oxo_FA Dicarboxylic_Acid Dicarboxylic Acid (e.g., Sebacic Acid) Omega_Oxo_FA->Dicarboxylic_Acid Beta_Oxidation Further Metabolism via β-Oxidation Dicarboxylic_Acid->Beta_Oxidation

Caption: Omega-oxidation pathway of fatty acids.

Experimental Workflow for Metabolomics Sample Preparation

The general workflow for preparing biological samples for the analysis of dicarboxylic acids using Sebacic Acid-d19 as an internal standard involves several key steps, from sample collection to instrumental analysis.

Experimental_Workflow General Workflow for Dicarboxylic Acid Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Plasma, Serum, Urine) Add_IS 2. Addition of Sebacic Acid-d19 Sample_Collection->Add_IS Extraction 3. Liquid-Liquid Extraction Add_IS->Extraction Evaporation 4. Evaporation of Solvent Extraction->Evaporation Derivatization 5. Derivatization (for GC-MS) Evaporation->Derivatization Required for GC-MS LC_MS LC-MS/MS Analysis Evaporation->LC_MS Reconstitution in Mobile Phase GC_MS GC-MS Analysis Derivatization->GC_MS Quantification 6. Quantification LC_MS->Quantification GC_MS->Quantification

Caption: Sample preparation and analysis workflow.

Protocols

Protocol 1: Quantification of Sebacic Acid in Human Plasma/Serum using LC-MS/MS

This protocol describes a method for the extraction and quantification of sebacic acid from human plasma or serum using Sebacic Acid-d19 as an internal standard.

Materials:

  • Human plasma or serum samples

  • Sebacic Acid-d19

  • Sebacic Acid (for calibration curve)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • Formic acid

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Prepare a 1 mg/mL stock solution of Sebacic Acid-d19 in methanol.

    • From this stock, prepare a working solution of 10 µg/mL in methanol.

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.

    • Add 10 µL of the 10 µg/mL Sebacic Acid-d19 internal standard working solution to each sample, calibrator, and quality control sample.

    • Vortex for 10 seconds.

    • Add 500 µL of MTBE.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate sebacic acid from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM).

      • Sebacic Acid: Monitor appropriate precursor > product ion transition.

      • Sebacic Acid-d19: Monitor appropriate precursor > product ion transition.

Quantitative Data (Representative):

ParameterValue
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 85 - 105%
Protocol 2: Quantification of Sebacic Acid in Urine using GC-MS

This protocol outlines a method for the analysis of sebacic acid in urine, which requires derivatization to increase volatility for GC-MS analysis.

Materials:

  • Urine samples

  • Sebacic Acid-d19

  • Sebacic Acid (for calibration curve)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Prepare a 1 mg/mL stock solution of Sebacic Acid-d19 in methanol.

    • From this stock, prepare a working solution of 20 µg/mL in methanol.

  • Sample Preparation:

    • To a glass tube, add 1 mL of urine.

    • Add 10 µL of the 20 µg/mL Sebacic Acid-d19 internal standard working solution.

    • Add NaCl to saturate the solution.

    • Acidify the urine to pH 1-2 with HCl.

    • Extract the dicarboxylic acids by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 70°C for 1 hour.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

    • Mass Spectrometry: Operate in electron ionization (EI) mode with Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for the silylated derivatives of sebacic acid and Sebacic Acid-d19.

Quantitative Data (Representative):

ParameterValue
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Detection (LOD) 0.05 µg/mL
Intra-day Precision (%CV) < 12%
Inter-day Precision (%CV) < 18%
Recovery 80 - 110%

Conclusion

Sebacic Acid-d19 is a highly effective internal standard for the accurate and precise quantification of sebacic acid and other related dicarboxylic acids in various biological matrices. The detailed LC-MS/MS and GC-MS protocols provided in this application note offer robust methods for researchers in metabolomics and drug development. The use of a stable isotope-labeled internal standard like Sebacic Acid-d19 is essential for minimizing analytical variability and ensuring high-quality, reproducible data in metabolomic studies.

Application Notes and Protocols: Sebacic Acid-d19 for Flux Analysis in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterium-Based Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways within cells. Traditionally, stable isotopes like Carbon-13 (¹³C) have been employed as tracers. However, the use of deuterium (²H), a stable isotope of hydrogen, offers several distinct advantages. This approach, sometimes referred to as Deuteromics or Deuterium Metabolic Imaging (DMI), involves introducing deuterium-labeled substrates into cellular systems and tracking the incorporation of deuterium into various metabolites.[1][2]

Advantages of Deuterium Tracers:

  • Cost-Effectiveness: Deuterium-labeled compounds are often less expensive to synthesize than their ¹³C-labeled counterparts.[2]

  • Safety: Deuterium is a non-radioactive stable isotope, making it safe for a wide range of in vitro and in vivo studies.[3][4]

  • Simultaneous Pathway Analysis: A single deuterium-labeled tracer can be used to investigate multiple metabolic pathways simultaneously.

  • High Sensitivity: Advanced analytical techniques like gas chromatography-combustion isotope ratio mass spectrometry (GCC-IRMS) and deuterium NMR spectroscopy provide high sensitivity for detecting deuterium enrichment.

This document provides detailed application notes and protocols for the use of Sebacic Acid-d19, a deuterated version of the naturally occurring ten-carbon dicarboxylic acid, as a tracer for metabolic flux analysis.

Application Notes: Sebacic Acid-d19 in Cellular Metabolism

Sebacic acid is a saturated dicarboxylic acid that can be metabolized by cells and has been investigated as an alternative energy substrate. It is known to undergo β-oxidation, a process that breaks down fatty acids to produce acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in biosynthetic pathways.

By using Sebacic Acid-d19 as a tracer, researchers can quantitatively track the flux of its breakdown products through these central metabolic pathways. The heavy isotope labeling allows for the differentiation between metabolites derived from the supplemented sebacic acid and those from endogenous sources.

Potential Applications:

  • Quantifying Fatty Acid Oxidation: Tracing the incorporation of deuterium from Sebacic Acid-d19 into acetyl-CoA and downstream TCA cycle intermediates can provide a direct measure of the rate of dicarboxylic acid β-oxidation.

  • Investigating Energy Metabolism: The contribution of sebacic acid to the cellular energy pool can be assessed by measuring the enrichment of deuterium in ATP and other high-energy molecules.

  • Studying Metabolic Reprogramming in Disease: In diseases like cancer and metabolic syndrome, cellular metabolism is often rewired. Sebacic Acid-d19 can be used to probe these alterations and identify potential therapeutic targets.

  • Drug Development: The effect of drug candidates on fatty acid metabolism can be evaluated by monitoring changes in the flux of deuterium from Sebacic Acid-d19.

Experimental Protocols

Cell Culture and Labeling with Sebacic Acid-d19

Objective: To label cells with Sebacic Acid-d19 for metabolic flux analysis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sebacic Acid-d19

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with a known concentration of Sebacic Acid-d19. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM. It is recommended to use dFBS to minimize the background levels of unlabeled sebacic acid.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared Sebacic Acid-d19 labeling medium to the cells.

  • Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled sebacic acid. The incubation time will vary depending on the cell type and the specific metabolic pathway being investigated and can range from a few hours to overnight. Time-course experiments are recommended to determine the optimal labeling duration.

Metabolite Extraction

Objective: To extract intracellular metabolites for subsequent analysis.

Materials:

  • 80% Methanol (pre-chilled at -80°C)

  • Cell scraper

  • Centrifuge

Protocol:

  • Quenching and Extraction:

    • Place the culture plates on dry ice to rapidly quench metabolic activity.

    • Aspirate the labeling medium.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

  • Cell Lysis: Scrape the cells from the plate in the presence of the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collection of Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Sample Preparation for Mass Spectrometry

Objective: To prepare the metabolite extracts for analysis by mass spectrometry.

Materials:

  • SpeedVac or nitrogen evaporator

  • Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Solvent for resuspension (e.g., acetonitrile)

Protocol:

  • Drying: Dry the metabolite extracts to completeness using a SpeedVac or a stream of nitrogen.

  • Derivatization (for GC-MS analysis):

    • Add the derivatization reagent to the dried extracts.

    • Incubate at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to convert the metabolites into their volatile derivatives.

  • Resuspension (for LC-MS analysis): Resuspend the dried extracts in a solvent compatible with the liquid chromatography system.

  • Analysis: Analyze the prepared samples by the chosen mass spectrometry method (GC-MS or LC-MS).

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Illustrative Example of Deuterium Enrichment in Key Metabolites Following Sebacic Acid-d19 Labeling

MetaboliteControl (Unlabeled)Labeled with Sebacic Acid-d19
Sebacic Acid 0.0%98.5%
Acetyl-CoA 0.0%15.2%
Citrate 0.0%12.8%
Succinate 0.0%8.5%
Malate 0.0%9.1%
Glutamate 0.0%5.3%

Table 2: Illustrative Example of Metabolic Flux Rates Calculated from Deuterium Labeling Data

Metabolic FluxControl Cells (nmol/10⁶ cells/hr)Treated Cells (nmol/10⁶ cells/hr)
Sebacic Acid Uptake 050.3
β-oxidation of Sebacic Acid 045.1
TCA Cycle Flux (from Sebacic Acid) 018.2
Fatty Acid Synthesis (from Sebacic Acid) 05.7

Visualization of Pathways and Workflows

Sebacic_Acid_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Sebacic Acid-d19 Sebacic Acid-d19 Sebacic Acid-d19_cyto Sebacic Acid-d19 Sebacic Acid-d19->Sebacic Acid-d19_cyto Transport Sebacyl-CoA-d19 Sebacyl-CoA-d19 Sebacic Acid-d19_cyto->Sebacyl-CoA-d19 Sebacic Acid-d19_mito Sebacic Acid-d19 Sebacic Acid-d19_cyto->Sebacic Acid-d19_mito Transport Acetyl-CoA-d_cyto Acetyl-CoA-d (for Fatty Acid Synthesis) Sebacyl-CoA-d19->Acetyl-CoA-d_cyto Fatty_Acids Fatty Acids Acetyl-CoA-d_cyto->Fatty_Acids Sebacyl-CoA-d19_mito Sebacyl-CoA-d19 Sebacic Acid-d19_mito->Sebacyl-CoA-d19_mito Beta_Oxidation β-Oxidation Sebacyl-CoA-d19_mito->Beta_Oxidation Acetyl-CoA-d_mito Acetyl-CoA-d Beta_Oxidation->Acetyl-CoA-d_mito TCA_Cycle TCA Cycle Acetyl-CoA-d_mito->TCA_Cycle

Caption: Hypothetical metabolic fate of Sebacic Acid-d19 in a mammalian cell.

Experimental_Workflow A Cell Culture and Labeling with Sebacic Acid-d19 B Metabolite Extraction (Quenching with cold 80% Methanol) A->B C Sample Preparation (Drying and Derivatization/Resuspension) B->C D Mass Spectrometry Analysis (GC-MS or LC-MS) C->D E Data Analysis (Isotopologue Distribution Analysis) D->E F Metabolic Flux Calculation E->F

Caption: Experimental workflow for metabolic flux analysis using Sebacic Acid-d19.

Logical_Relationship cluster_input Input Data cluster_process Computational Analysis cluster_output Output Isotopologue_Data Mass Isotopologue Distribution Data Flux_Estimation Flux Estimation Algorithm (e.g., 13C-FLUX) Isotopologue_Data->Flux_Estimation Metabolic_Model Stoichiometric Metabolic Model Metabolic_Model->Flux_Estimation Flux_Map Quantitative Metabolic Flux Map Flux_Estimation->Flux_Map

References

Application Note: Quantification of Sebacic Acid in Biological Fluids by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid (decanedioic acid) is a C10 dicarboxylic acid that is a metabolic intermediate in the ω-oxidation of medium-chain fatty acids. The quantification of sebacic acid in biological fluids such as urine, plasma, and serum is crucial for the diagnosis and monitoring of certain inherited metabolic disorders, particularly defects in fatty acid β-oxidation.[1][2][3] In these conditions, the standard β-oxidation pathway is impaired, leading to an increased reliance on alternative metabolic routes like ω-oxidation, resulting in an abnormal elevation of dicarboxylic acids, a condition known as dicarboxylic aciduria.[1][2]

Isotope dilution mass spectrometry (IDMS) is the gold standard for high-accuracy quantification of endogenous molecules in complex biological matrices. This technique involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled sebacic acid) to the sample at the earliest stage of analysis. The isotopically labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during sample preparation, extraction, derivatization, and chromatographic separation. By measuring the ratio of the endogenous analyte to the stable isotope-labeled standard using mass spectrometry, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery.

This application note provides a detailed protocol for the quantification of sebacic acid in biological fluids using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique. A known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) is added to the sample. This mixture is then processed, and the ratio of the naturally occurring analyte to the isotopically labeled standard is measured by a mass spectrometer. Since the labeled and unlabeled analytes behave identically during extraction and analysis, any sample loss will affect both equally, preserving their ratio. This allows for highly accurate determination of the original analyte concentration.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis Analysis cluster_result Result Analyte Endogenous Sebacic Acid (Unknown Amount) Mix Mixing and Equilibration Analyte->Mix Spike Isotopically Labeled Sebacic Acid (Known Amount) Spike->Mix Extraction Extraction & Derivatization Mix->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Analyte / Standard) LCMS->Ratio Quant Calculate Concentration of Endogenous Sebacic Acid Ratio->Quant

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This protocol is adapted from established methods for dicarboxylic acid analysis by LC-MS/MS.

Apparatus and Reagents
  • Apparatus:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Sample concentrator (e.g., nitrogen evaporator)

    • Autosampler vials

  • Reagents:

    • Sebacic acid standard (≥99% purity)

    • Isotopically labeled sebacic acid internal standard (e.g., ¹³C₁₀-Sebacic acid or D₄-Sebacic acid)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Methyl-tert-butyl ether (MTBE) (HPLC grade)

    • Hydrochloric acid (HCl)

    • Ultrapure water

    • Human serum/plasma/urine (for matrix-matched calibrators and quality controls)

Sample Collection and Storage
  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 2000 x g for 15 minutes at 4°C. Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.

  • Serum: Collect whole blood in tubes without anticoagulant. Allow to clot for 30-60 minutes at room temperature. Centrifuge at 2000 x g for 15 minutes at 4°C. Transfer the serum supernatant to a clean tube and store at -80°C until analysis.

  • Urine: Collect a random or 24-hour urine sample in a sterile container without preservatives. Centrifuge to remove any precipitate and store the supernatant at -80°C until analysis.

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve sebacic acid and the isotopically labeled internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of sebacic acid with 50% methanol. These will be used to create the calibration curve.

  • Internal Standard Spiking Solution: Dilute the isotopically labeled sebacic acid primary stock solution with 50% methanol to a final concentration of 5 µg/mL.

  • Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into a pooled biological matrix (e.g., human serum) to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

G start Start: Biological Sample (100 µL Plasma/Serum/Urine) add_is Add 20 µL of Isotopically Labeled Internal Standard Spiking Solution start->add_is vortex1 Vortex Mix (10 seconds) add_is->vortex1 acidify Add 50 µL of 1M HCl (Protein Precipitation & Acidification) vortex1->acidify vortex2 Vortex Mix (30 seconds) acidify->vortex2 add_mtbe Add 1 mL Methyl-tert-butyl Ether (MTBE) vortex2->add_mtbe vortex3 Vortex Mix Vigorously (2 minutes) add_mtbe->vortex3 centrifuge Centrifuge at 10,000 x g for 10 min vortex3->centrifuge supernatant Transfer Organic Supernatant to a Clean Tube centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream at 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL of 50% Methanol evaporate->reconstitute vortex4 Vortex Mix (1 minute) reconstitute->vortex4 transfer Transfer to Autosampler Vial vortex4->transfer end Inject into LC-MS/MS System transfer->end

Figure 2: Sample Preparation Workflow.

  • Aliquoting: Pipette 100 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the internal standard spiking solution to each tube.

  • Acidification: Add 50 µL of 1M HCl to each tube to precipitate proteins and acidify the sample. Vortex for 30 seconds.

  • Liquid-Liquid Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE) to each tube. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol. Vortex for 1 minute to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 8.0 min: 95% B

      • 9.0 min: 95% B

      • 9.1 min: 5% B

      • 12.0 min: 5% B

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimize for the specific instrument (e.g., Gas Temp: 325°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

    • MRM Transitions: The precursor-to-product ion transitions need to be optimized for sebacic acid and its labeled internal standard. The [M-H]⁻ ion is typically the precursor ion.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are representative and should be validated for each specific laboratory implementation.

Table 1: MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Sebacic Acid201.1183.110015
¹³C₁₀-Sebacic Acid211.1192.110015

Note: The exact m/z values and collision energies should be optimized empirically.

Table 2: Method Performance Characteristics
ParameterResult
Linearity Range 0.1 - 50 µmol/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µmol/L
Limit of Quantification (LOQ) 0.1 µmol/L
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Monitored and compensated by the internal standard

These performance characteristics are based on typical results for dicarboxylic acid analysis by LC-MS/MS and should be confirmed during method validation.

Conclusion

This application note details a robust and reliable method for the quantification of sebacic acid in various biological fluids using isotope dilution LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample recovery. This methodology is well-suited for clinical research and diagnostic applications, particularly in the study of metabolic disorders.

References

Standard Operating Procedure for Sebacic Acid-d19 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a Sebacic Acid-d19 stock solution for use as an internal standard in analytical applications.

Introduction

Sebacic Acid-d19 is the deuterated form of sebacic acid, a naturally occurring dicarboxylic acid.[1][2] Due to its chemical and physical similarity to its endogenous counterpart, Sebacic Acid-d19 is an ideal internal standard for accurate quantification of sebacic acid and other related fatty acids in various biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision in quantitative analysis.

Physical and Chemical Properties

A summary of the relevant physical and chemical properties of sebacic acid is provided below. These properties are expected to be very similar for Sebacic Acid-d19.

PropertyValueReference
Chemical Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol [3]
Appearance White crystalline powder or granules
Melting Point 131-137 °C
Boiling Point 294.5 °C at 100 mmHg
Solubility in Water Slightly soluble (1 g/L at 20 °C)
Solubility in Organic Solvents Soluble in ethanol, ether, and acetone. Insoluble in benzene.
Stability Stable under recommended storage conditions. Combustible. Incompatible with strong oxidizing agents, bases, and reducing agents.

Health and Safety

Sebacic acid may cause irritation. When heated to decomposition, it may emit toxic fumes. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Experimental Protocol: Preparation of Sebacic Acid-d19 Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of Sebacic Acid-d19.

4.1 Materials and Equipment

  • Sebacic Acid-d19 (high isotopic and chemical purity, ≥98%)

  • Methanol (LC-MS grade or equivalent)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Amber glass vials with screw caps for storage

4.2 Procedure

  • Weighing: Accurately weigh 10 mg of Sebacic Acid-d19 powder using an analytical balance.

  • Dissolving: Quantitatively transfer the weighed powder to a 10 mL volumetric flask.

  • Solubilization: Add a small amount of methanol to the flask and gently swirl to dissolve the powder.

  • Dilution: Once fully dissolved, bring the volume up to the 10 mL mark with methanol.

  • Homogenization: Cap the flask and vortex for 30 seconds to ensure a homogenous solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles. Store the vials at -20°C for long-term stability.

Quality Control

The quality of the prepared stock solution is critical for accurate quantification.

ParameterSpecificationRecommendation
Purity Isotopic Purity ≥98%, Chemical Purity >99%Always review the Certificate of Analysis (CoA) from the supplier before use.
Concentration Verification ± 5% of the target concentrationPeriodically verify the concentration of the stock solution by an appropriate analytical method.
Stability No significant degradationMonitor for any signs of precipitation or discoloration. Re-evaluate the concentration if stability is a concern.

Application: Use as an Internal Standard in GC-MS Analysis

This section provides a general workflow for using the Sebacic Acid-d19 stock solution as an internal standard for the quantification of fatty acids in a biological sample.

6.1 Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Fatty Acid Quantification cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., plasma, tissue homogenate) add_is Spike with Sebacic Acid-d19 Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch method) add_is->extraction derivatize Derivatization to Volatile Esters (e.g., with BF3-methanol) extraction->derivatize gcms GC-MS Analysis derivatize->gcms quant Quantification (Analyte/IS Peak Area Ratio) gcms->quant

Caption: A general workflow for the quantification of fatty acids using a deuterated internal standard.

6.2 Protocol

  • Sample Preparation: To a known amount of the biological sample (e.g., 100 µL of plasma), add a precise volume of the Sebacic Acid-d19 stock solution.

  • Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch method (chloroform:methanol, 2:1 v/v).

  • Derivatization: The extracted lipids are then derivatized to form volatile esters (e.g., methyl esters using BF3-methanol) to improve their chromatographic properties.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The instrument is operated in selected ion monitoring (SIM) mode to monitor for specific ions of the analyte and the Sebacic Acid-d19 internal standard.

  • Quantification: The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.

Logical Relationship Diagram

The following diagram illustrates the logical basis for using a deuterated internal standard in quantitative analysis.

logical_relationship Rationale for Using a Deuterated Internal Standard cluster_analyte Analyte of Interest cluster_is Internal Standard cluster_properties Shared Properties cluster_process Analytical Process cluster_outcome Result analyte Sebacic Acid props Similar Chemical and Physical Properties analyte->props is Sebacic Acid-d19 is->props process Sample Preparation and Analysis props->process Undergo similar losses and ionization effects outcome Accurate Quantification process->outcome Correction for variability

Caption: The principle of using a deuterated internal standard for accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS for Sebacic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of Sebacic Acid and its deuterated internal standard, Sebacic Acid-d19.

Troubleshooting Guide

Common issues encountered during the LC-MS analysis of Sebacic Acid-d19 are summarized below, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Sebacic Acid-d19 1. Incorrect Mass Spectrometer Settings: Wrong precursor/product ion selected. 2. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[1] 3. Suboptimal Ionization Parameters: Inefficient spray formation or ion transfer. 4. H/D Exchange: Deuterium atoms are exchanging with hydrogen from the protic solvent, reducing the signal of the fully deuterated standard.1. Verify the MRM transitions for Sebacic Acid-d19 (see Table 2). Infuse the standard directly into the mass spectrometer to confirm the precursor and optimize product ions. 2. Modify Chromatography: Adjust the gradient to better separate the analyte from the matrix.[1] Dilute the Sample: This can reduce the concentration of interfering matrix components.[1] 3. Optimize source parameters (e.g., spray voltage, gas flows, temperature) as outlined in Table 2. 4. Use a deuterated standard with labels on stable carbon positions. Minimize exposure to highly protic or high pH mobile phases if exchange is suspected.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Analyte interacting with active sites on the column or system. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the acidic nature of the analyte. 4. Column Degradation: The column performance has deteriorated.1. Reduce the injection volume or dilute the sample. 2. Add a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase to improve peak shape. 3. For dicarboxylic acids, a mobile phase pH below the pKa1 (around 4.5) is generally recommended. 4. Replace the column with a new one of the same type.
High Backpressure 1. Blockage in the System: Frit, guard column, or analytical column is clogged. 2. Sample Precipitation: The analyte or matrix components are precipitating in the system due to solvent incompatibility. 3. Incorrect Column Installation: Fittings are too tight or not seated correctly.1. Systematically isolate the source of the blockage by removing components (start with the column). Back-flush the column if permitted by the manufacturer. 2. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. 3. Re-install the column and check all fittings.
Retention Time Shift 1. Inconsistent Mobile Phase Preparation: Variations in solvent composition. 2. Column Temperature Fluctuation: The column oven is not maintaining a stable temperature. 3. Column Equilibration: The column is not sufficiently equilibrated before injection. 4. Deuterium Isotope Effect: The deuterated standard may elute slightly earlier than the non-deuterated analyte.1. Prepare fresh mobile phase carefully and ensure thorough mixing. 2. Verify the column oven is functioning correctly and set to a stable temperature (e.g., 40 °C). 3. Ensure a consistent and adequate equilibration time between runs (typically 5-10 column volumes). 4. This is expected and can be managed by using appropriate integration windows for each analyte.

Experimental Protocols & Data

Recommended Starting LC-MS Parameters

The following tables provide recommended starting parameters for developing a robust LC-MS/MS method for Sebacic Acid and Sebacic Acid-d19. Optimization will be required for your specific instrument and application.

Table 1: Recommended Liquid Chromatography Parameters

Parameter Recommendation
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL

| Example Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

Table 2: Recommended Mass Spectrometry Parameters Note: The molecular weight of Sebacic Acid-d19 is assumed to be approximately 221.37 g/mol , resulting in a deprotonated precursor ion [M-H]⁻ of m/z 220.4. This should be confirmed with the specific standard in use.

Parameter Sebacic Acid Sebacic Acid-d19
Ionization Mode Negative Electrospray (ESI-)Negative Electrospray (ESI-)
Precursor Ion (Q1) m/z 201.2m/z 220.4
Product Ion (Q3) - Quantifier m/z 113.1m/z 128.1
Product Ion (Q3) - Qualifier m/z 157.1m/z 172.1
Dwell Time 50 - 100 ms50 - 100 ms
Collision Energy (CE) 15 - 25 eV (Optimize for your instrument)15 - 25 eV (Optimize for your instrument)
Spray Voltage -3.0 to -4.5 kV-3.0 to -4.5 kV
Source Temperature 350 - 450 °C350 - 450 °C
Nebulizer Gas (e.g., N2) 40 - 60 psi40 - 60 psi
Drying Gas (e.g., N2) 40 - 60 psi40 - 60 psi
Sample Preparation Protocol (Plasma)
  • Thaw: Thaw plasma samples and Sebacic Acid-d19 internal standard (IS) working solution on ice.

  • Spike: To 100 µL of plasma, add 10 µL of IS working solution. Vortex briefly.

  • Precipitate: Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporate: Dry the supernatant under a stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex & Centrifuge: Vortex and centrifuge one final time to pellet any remaining particulates.

  • Inject: Transfer the final supernatant to an LC vial for analysis.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Sebacic Acid-d19 IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Dry Down Precipitate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: General experimental workflow for LC-MS/MS analysis.

Troubleshooting_Signal Start Low or No Signal for Sebacic Acid-d19 CheckMS Infuse Standard Directly. Is Signal Observed? Start->CheckMS CheckLC Inject on Column. Is Peak Observed? CheckMS->CheckLC Yes OptimizeMS Optimize Source Parameters & MRM Transitions CheckMS->OptimizeMS No SystemIssue Check System for Leaks, Blockages, or Pump Issues CheckLC->SystemIssue Yes, but inconsistent MatrixEffect Investigate Matrix Effects (Ion Suppression) CheckLC->MatrixEffect No or Poor Shape ChromIssue Optimize Chromatography (Gradient, Column) MatrixEffect->ChromIssue

Caption: Troubleshooting decision tree for low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like Sebacic Acid-d19?

A deuterated internal standard is the gold standard for quantitative mass spectrometry. It has nearly identical chemical and physical properties to the analyte (Sebacic Acid), meaning it behaves similarly during sample preparation and chromatographic separation. This allows it to accurately correct for variations in extraction efficiency, matrix effects, and instrument response, leading to more precise and accurate quantification.

Q2: I see a small peak for my deuterated standard eluting just before my non-deuterated analyte. Is this normal?

Yes, this is a common phenomenon known as the "deuterium isotope effect". The C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in retention on a reverse-phase column, typically causing the deuterated compound to elute slightly earlier. This is generally not a problem as long as both peaks are well-resolved and consistently integrated.

Q3: What is the best ionization mode for Sebacic Acid?

Negative ion electrospray ionization (ESI) is highly recommended for dicarboxylic acids like sebacic acid.[2] The two carboxylic acid groups readily lose a proton to form the [M-H]⁻ ion, which is the basis for sensitive detection in negative mode.[2]

Q4: My signal for Sebacic Acid-d19 is decreasing over the course of an analytical run. What could be the cause?

A decreasing signal for the internal standard throughout a run can indicate several issues. The most common are increasing contamination of the ion source, which suppresses the signal over time, or potential instability of the reconstituted sample in the autosampler. It is recommended to check for source contamination and consider injecting a fresh standard to see if the signal is restored.

Q5: Can I use the same MRM transition for my analyte and internal standard if they have the same product ion?

While it's possible if the precursor ions are different, it's not ideal. The mass spectrometer selects the precursor ion in the first quadrupole (Q1) and the product ion in the third (Q3). As long as Q1 has sufficient resolution to separate the precursor ions (e.g., m/z 201.2 from 220.4), there should be minimal crosstalk. However, it is always best practice to use a unique product ion for the internal standard if a stable and abundant one can be found. This ensures the highest specificity and avoids any potential for interference.

References

Technical Support Center: Troubleshooting Signal Suppression of Sebacic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression of Sebacic Acid-d19 in complex matrices during LC-MS/MS analysis.

Troubleshooting Guides

Question: My Sebacic Acid-d19 internal standard signal is low or inconsistent in my plasma/serum samples. What are the potential causes and how can I troubleshoot this?

Answer:

Low or inconsistent signal intensity for your deuterated internal standard, Sebacic Acid-d19, in complex biological matrices is a common issue primarily caused by a phenomenon known as ion suppression . Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to a decreased signal.

Here is a step-by-step guide to troubleshoot this issue:

  • Confirm the Issue is Matrix-Related: First, it's crucial to determine if the low signal is due to matrix effects or other factors like instrument issues or standard degradation. You can perform a Post-Extraction Spike Analysis to quantify the extent of ion suppression.[1][2]

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[3]

    • Solid-Phase Extraction (SPE): SPE can be highly effective in cleaning up complex samples. For dicarboxylic acids, polymeric reversed-phase or mixed-mode sorbents can be employed.

    • Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample cleanup. For acidic compounds like sebacic acid, adjusting the pH of the aqueous phase to below its pKa will keep it in the undissociated form, allowing for extraction into an immiscible organic solvent.[2]

    • Protein Precipitation (PPT): While simpler, PPT is often less effective at removing all interfering substances and may lead to more significant ion suppression compared to SPE or LLE.

  • Chromatographic Optimization: If sample preparation improvements are insufficient, optimizing the chromatographic separation can help resolve Sebacic Acid-d19 from co-eluting interferences.

    • Modify the Gradient: Adjusting the mobile phase gradient can separate the analyte and internal standard from the regions of significant ion suppression.

    • Change the Column: Using a column with a different stationary phase chemistry may provide better separation from matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, this approach may compromise the sensitivity of the assay, so it's a trade-off that needs to be carefully evaluated.[4]

  • Consider a Different Ionization Technique: Electrospray ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If your instrument allows, testing APCI might show a reduction in signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte (in this case, Sebacic Acid-d19) is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.

Q2: I'm using a deuterated internal standard (Sebacic Acid-d19). Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the two, often due to the "deuterium isotope effect," causing them to encounter different matrix components as they elute.

Q3: How do I perform a Post-Extraction Spike Analysis to quantify matrix effects?

A3: A Post-Extraction Spike Analysis is a critical experiment to quantitatively assess the impact of the matrix on your analyte's signal. The goal is to calculate the Matrix Factor (MF) . An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Experimental Protocol: Post-Extraction Spike Analysis

This protocol allows for the quantitative assessment of matrix effects on Sebacic Acid-d19.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike Sebacic Acid-d19 at a known concentration into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or internal standard) using your established procedure. After the final extraction step, spike Sebacic Acid-d19 into the extracted matrix at the same concentration as in Set A.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the following formula:

    MF = (Peak Area of Sebacic Acid-d19 in Set B) / (Peak Area of Sebacic Acid-d19 in Set A)

Data Presentation

Table 1: Representative Extraction Recovery of Long-Chain Dicarboxylic Acids from Human Plasma

Extraction MethodAnalyteMean Recovery (%)% RSD
Solid-Phase Extraction (SPE)Sebacic Acid85.26.8
Sebacic Acid-d19 83.9 7.1
Liquid-Liquid Extraction (LLE)Sebacic Acid92.55.4
Sebacic Acid-d19 91.8 5.9

Note: The data presented are representative values for long-chain dicarboxylic acids and should be used as a general guide. Actual recovery rates should be determined experimentally for your specific matrix and method.

Table 2: Representative Matrix Effect Data for Sebacic Acid-d19 in Human Plasma

AnalyteMatrix Factor (MF)Interpretation
Sebacic Acid-d19 0.6535% Ion Suppression

Note: This is an illustrative example. The Matrix Factor must be experimentally determined for your specific assay and matrix lots.

Experimental Protocols

Detailed Methodology: Solid-Phase Extraction (SPE) for Sebacic Acid-d19 from Plasma

This protocol provides a general procedure for the extraction of dicarboxylic acids from plasma using a polymeric reversed-phase SPE sorbent.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of Sebacic Acid-d19 internal standard solution.

    • Add 400 µL of 4% phosphoric acid in water and vortex to mix. This step precipitates proteins and acidifies the sample to ensure Sebacic Acid is in its protonated state for better retention on the reversed-phase sorbent.

    • Centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the Sebacic Acid and Sebacic Acid-d19 from the cartridge with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Caption: Troubleshooting workflow for low signal of Sebacic Acid-d19.

Post_Extraction_Spike_Analysis cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike Solvent Clean Solvent Spike_A Spike Sebacic Acid-d19 Solvent->Spike_A Analyze_A Analyze by LC-MS/MS Spike_A->Analyze_A Peak_Area_A Peak Area A Analyze_A->Peak_Area_A Calculate_MF Calculate Matrix Factor MF = Peak Area B / Peak Area A Peak_Area_A->Calculate_MF Blank_Matrix Blank Plasma Extract Extract Matrix Blank_Matrix->Extract Spike_B Spike Sebacic Acid-d19 Extract->Spike_B Analyze_B Analyze by LC-MS/MS Spike_B->Analyze_B Peak_Area_B Peak Area B Analyze_B->Peak_Area_B Peak_Area_B->Calculate_MF

Caption: Experimental workflow for Post-Extraction Spike Analysis.

Ion_Suppression_Mechanism cluster_source ESI Source Droplet Charged Droplet Gas_Phase To Mass Analyzer Droplet->Gas_Phase Evaporation & Ionization Analyte Analyte->Droplet Competition for charge and surface area Matrix Matrix->Droplet Suppressed_Signal Suppressed Analyte Signal Gas_Phase->Suppressed_Signal

Caption: Mechanism of ion suppression in the ESI source.

References

Improving peak shape and resolution for Sebacic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Sebacic Acid-d19, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of Sebacic Acid-d19, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my Sebacic Acid-d19 peak exhibiting tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like Sebacic Acid-d19. This can compromise resolution and integration accuracy.

Potential Causes and Solutions

CauseSolution
Secondary Interactions with Stationary Phase Residual silanol groups on silica-based columns (like C18) can interact with the carboxylic acid functional groups of Sebacic Acid-d19, leading to tailing.[1][2][3] To mitigate this, consider the following: Lowering Mobile Phase pH: Operating the mobile phase at a pH 2-3 units below the pKa of Sebacic Acid will ensure it is in its neutral, un-ionized form, reducing interactions with silanols.[2] A common choice is to add a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase. Using an End-Capped Column: Employ a high-quality, end-capped C18 column where most of the residual silanols are deactivated. Alternative Stationary Phase: Consider a polymer-based column or a C18 column specifically designed for polar compounds, which may offer better peak shape for dicarboxylic acids.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2] Dilute the Sample: Try diluting your sample and reinjecting. If peak shape improves, mass overload was likely the issue.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. Flush the Column: If you suspect contamination, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate Sample Solvent If the sample solvent is significantly stronger (more organic) than the mobile phase, it can cause peak distortion. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

Q2: What is causing my Sebacic Acid-d19 peak to show fronting?

Peak fronting, where the front half of the peak is broader, is less common than tailing for acidic compounds but can still occur.

Potential Causes and Solutions

CauseSolution
Sample Overload (Concentration) Injecting a sample that is too concentrated can lead to peak fronting. Dilute the Sample: Prepare a dilution of your sample and inject it again. An improvement in peak shape suggests that concentration-based overload was the problem.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much weaker (more aqueous) than the mobile phase, it can lead to poor peak shape. Adjust Sample Solvent: Ensure your sample solvent is compatible with the mobile phase. Ideally, use the mobile phase itself as the diluent.
Column Collapse A sudden physical change or void in the column packing can cause peak fronting. This may be indicated by a sudden drop in backpressure. Replace the Column: If a column void is suspected, the column will likely need to be replaced. Ensure that the operating pH and temperature are within the column's recommended ranges to prevent this.

Q3: How can I improve the resolution between Sebacic Acid-d19 and other components in my sample?

Poor resolution can be due to broad peaks or insufficient separation between peaks.

Potential Causes and Solutions

CauseSolution
Suboptimal Mobile Phase Composition The choice of organic modifier and the aqueous/organic ratio significantly impacts selectivity and resolution. Optimize the Organic Modifier: Try switching between acetonitrile and methanol. These solvents have different selectivities and may improve the separation of your analyte from interfering peaks. Adjust the Gradient: If using a gradient, a shallower gradient can often improve the resolution of closely eluting peaks.
Incorrect Mobile Phase pH The pH of the mobile phase is critical for controlling the retention and peak shape of ionizable compounds like Sebacic Acid-d19. Systematic pH Adjustment: Methodically adjust the mobile phase pH to find the optimal separation. For acidic compounds, a lower pH generally provides better retention and peak shape in reversed-phase chromatography.
Insufficient Column Efficiency The column may not have enough theoretical plates to separate the components of interest. Use a Longer Column: A longer column will provide more theoretical plates and can improve resolution. Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and better resolution.
Elevated Column Temperature Temperature can affect selectivity and viscosity of the mobile phase. Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and improving mass transfer. However, be mindful of the thermal stability of your analyte.

Experimental Protocols

Below are example experimental protocols for the analysis of Sebacic Acid-d19. These should be considered as starting points and may require further optimization for your specific application.

Sample Preparation: Protein Precipitation

This protocol is suitable for removing proteins from biological matrices like plasma or serum.

  • To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method for Sebacic Acid-d19 Quantification

This method provides a robust starting point for the quantification of Sebacic Acid-d19.

ParameterCondition
LC System UHPLC System
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, hold for 0.5 min; ramp to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and re-equilibrate for 2.5 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition To be optimized for Sebacic Acid-d19
Collision Energy To be optimized

Data Presentation

The following table illustrates how quantitative data for a calibration curve of Sebacic Acid-d19 could be presented.

Table 1: Example Calibration Curve Data for Sebacic Acid-d19

Concentration (ng/mL)Peak Area
115,234
578,956
10155,879
50798,543
1001,602,345
5008,105,789
100016,234,567

Visualizations

Troubleshooting Workflow for Peak Shape and Resolution Issues

The following diagram illustrates a logical workflow for troubleshooting common chromatographic issues with Sebacic Acid-d19.

TroubleshootingWorkflow start Start: Poor Peak Shape or Resolution for Sebacic Acid-d19 check_peak_shape Identify Peak Shape Issue start->check_peak_shape peak_tailing Peak Tailing check_peak_shape->peak_tailing Tailing peak_fronting Peak Fronting check_peak_shape->peak_fronting Fronting poor_resolution Poor Resolution check_peak_shape->poor_resolution Broadening/Co-elution tailing_cause Potential Causes: - Secondary Interactions - Column Overload - Contamination peak_tailing->tailing_cause fronting_cause Potential Causes: - Sample Overload - Solvent Mismatch - Column Collapse peak_fronting->fronting_cause resolution_cause Potential Causes: - Suboptimal Mobile Phase - Incorrect pH - Low Column Efficiency poor_resolution->resolution_cause tailing_solution Solutions: 1. Lower Mobile Phase pH 2. Use End-Capped Column 3. Dilute Sample 4. Use Guard Column/Flush tailing_cause->tailing_solution end End: Improved Peak Shape and Resolution tailing_solution->end fronting_solution Solutions: 1. Dilute Sample 2. Match Sample Solvent 3. Check System Pressure/Replace Column fronting_cause->fronting_solution fronting_solution->end resolution_solution Solutions: 1. Optimize Organic Modifier/Gradient 2. Adjust pH 3. Use Longer Column/Smaller Particles resolution_cause->resolution_solution resolution_solution->end

Caption: Troubleshooting workflow for Sebacic Acid-d19 analysis.

References

Preventing isotopic exchange of deuterium in Sebacic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sebacic Acid-d19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and maintaining the integrity of your deuterated standard.

Frequently Asked Questions (FAQs)

Q1: What is Sebacic Acid-d19, and where are the deuterium labels located?

Sebacic Acid-d19 is a stable isotope-labeled version of sebacic acid, a ten-carbon dicarboxylic acid. In Sebacic Acid-d19 (C10D18O4), all 18 hydrogens on the carbon backbone are replaced with deuterium (D), and the two acidic protons of the carboxyl groups are also replaced, forming carboxyl deuterons (-COOD). The C-D bonds are generally stable, while the O-D bonds are highly labile and prone to exchange.

Q2: What is isotopic exchange, and why is it a concern for Sebacic Acid-d19?

Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium atom in a molecule is swapped with a proton (hydrogen atom) from the surrounding environment.[1] This is a primary concern for the two deuterons on the carboxylic acid groups (-COOD), which readily exchange with protons from sources like water, alcohols, or other protic solvents. This process, also known as "back-exchange," reduces the isotopic purity of the standard, which can lead to inaccuracies in quantitative analyses like mass spectrometry.[1][2]

Q3: What are the most critical factors that cause deuterium loss?

The most significant factors promoting deuterium exchange are:

  • Moisture: Water is a primary source of protons. Deuterated compounds are often hygroscopic and can absorb moisture from the atmosphere or glassware.[1][3]

  • Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) will facilitate rapid exchange of the -COOD deuterons.

  • pH: The rate of H/D exchange is catalyzed by both acids and bases. Exchange is generally minimized in a slightly acidic pH range of 2.5 to 3.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

Q4: How should I store Sebacic Acid-d19 to ensure its stability?

To maintain isotopic and chemical purity, solid Sebacic Acid-d19 should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (refrigerated or frozen at -20°C is common). Before use, the container must be allowed to equilibrate to room temperature in a desiccator to prevent condensation from forming on the cold solid when opened.

Q5: Which solvents are recommended for preparing a stock solution?

High-purity aprotic solvents are strongly recommended to prevent exchange. Suitable solvents include:

  • Acetonitrile

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Chloroform-d

  • DMSO-d6

Avoid using protic solvents like water (H₂O), methanol (CH₃OH), or ethanol (C₂H₅OH) as the primary solvent. If an aqueous or protic mobile phase is required for analysis, exposure time should be minimized, and samples should be kept cold.

Troubleshooting Guide: Diagnosing Isotopic Exchange

If you suspect a loss of isotopic purity in your Sebacic Acid-d19 standard, use the following guide to identify the potential cause.

Observation Potential Cause Recommended Action
Mass spectrometry shows an increasing M+0 peak and decreasing M+19 peak over time. Isotopic Back-Exchange Verify the solvent used for sample preparation and analysis. Ensure it is aprotic and anhydrous. Check the pH of your sample and mobile phase; adjust to a range of 2.5-7 if possible.
Inconsistent results between analytical runs. Moisture Contamination Handle the standard under a dry, inert atmosphere (e.g., nitrogen or argon). Use glassware that has been oven-dried and cooled in a desiccator. Consider using single-use ampoules to minimize moisture exposure.
Degradation products are observed in the analysis. Chemical Instability (pH or Temperature related) Sebacic acid can react with strong acids, bases, or oxidizing agents. Keep samples cooled in the autosampler (e.g., 4°C) to minimize both exchange and degradation. Perform a forced degradation study to determine the optimal pH for stability if degradation persists.
Poor signal intensity for the deuterated standard. Standard Degradation or incorrect concentration Check the storage conditions and expiration date of the standard. Prepare a fresh stock solution from solid material. Verify the concentration of your working solution.

Data Presentation

Table 1: Influence of Experimental Conditions on Isotopic Stability of Sebacic Acid-d19

Factor Condition Impact on Isotopic Exchange Recommendation
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange. The lowest rate is often near pH 2.5-3.
Temperature HighHighStore and analyze samples at low temperatures (e.g., 4°C). Higher temperatures accelerate exchange rates.
Solvent Protic (e.g., H₂O, Methanol)HighUse high-purity aprotic solvents (e.g., Acetonitrile, Dichloromethane) whenever possible.
Label Position Carboxyl (-COOD)Very HighThis is unavoidable. Minimize exposure to protic sources (solvents, moisture) to protect these labels.
Label Position α-Carbon (C-D)ModerateExchange at this position is slower but can be catalyzed by strong acid or base. Avoid extreme pH.
Label Position Aliphatic Chain (C-D)LowGenerally stable under typical analytical conditions.

Experimental Protocols

Protocol 1: Preparation of a Sebacic Acid-d19 Stock Solution (1 mg/mL)

Objective: To prepare a stock solution while minimizing the risk of isotopic exchange.

Materials:

  • Sebacic Acid-d19 (solid)

  • High-purity, anhydrous acetonitrile

  • Class A volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Amber glass vial with PTFE-lined cap

  • Desiccator

  • Inert gas source (e.g., dry nitrogen or argon)

Procedure:

  • Acclimatization: Remove the sealed container of Sebacic Acid-d19 from cold storage and place it in a desiccator for at least 30-60 minutes to allow it to warm to ambient laboratory temperature. This prevents moisture condensation.

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas to minimize atmospheric moisture exposure.

  • Weighing: Carefully open the container and accurately weigh 10 mg of the standard onto weighing paper. Transfer the solid to the 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of anhydrous acetonitrile to the volumetric flask. Cap and vortex gently until the solid is completely dissolved.

  • Dilution to Volume: Carefully add anhydrous acetonitrile to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber vial with a PTFE-lined cap. Store the solution at the recommended temperature (e.g., 2-8°C or -20°C). Prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.

Protocol 2: Verifying Isotopic Stability in an Analytical Method

Objective: To evaluate if the sample preparation and LC-MS conditions are causing back-exchange.

Procedure:

  • Prepare Samples: Prepare two sets of samples.

    • Set A (Time Zero): Spike a known amount of Sebacic Acid-d19 stock solution into your blank matrix diluent (the final solution used for injection). Immediately analyze via LC-MS.

    • Set B (Incubated): Spike the same amount of Sebacic Acid-d19 stock solution into the blank matrix diluent. Let the sample sit under the same conditions as a typical sample (e.g., in the autosampler at 4°C) for the maximum expected run time.

  • Analysis: Analyze Set B by LC-MS after the incubation period.

  • Data Evaluation:

    • Monitor the mass transitions for both Sebacic Acid-d19 (the deuterated parent) and sebacic acid (the unlabeled M+0 version).

    • Compare the peak area or intensity of the unlabeled analyte signal between Set A and Set B.

    • A significant increase in the signal for the unlabeled analyte in Set B indicates that deuterium back-exchange is occurring under your analytical conditions.

Visualizations

G cluster_start Troubleshooting Workflow cluster_env Environmental Factors cluster_params Analytical Parameters cluster_solutions Solutions start Isotopic Purity Loss Suspected (e.g., M+0 signal increases) check_solvent Was a protic solvent used? (H₂O, MeOH, EtOH) start->check_solvent check_moisture Were anhydrous conditions used? check_solvent->check_moisture No sol_solvent High Risk of Exchange ACTION: Switch to aprotic solvent (ACN, DCM). check_solvent->sol_solvent Yes check_ph Is the sample/mobile phase pH extreme (<2 or >8)? check_moisture->check_ph Yes sol_moisture High Risk of Exchange ACTION: Use oven-dried glassware and inert atmosphere. check_moisture->sol_moisture No check_temp Are samples kept cold (e.g., 4°C) during run? check_ph->check_temp No sol_ph High Risk of Exchange ACTION: Adjust pH to 2.5-7 range. check_ph->sol_ph Yes sol_temp High Risk of Exchange ACTION: Cool autosampler. check_temp->sol_temp No sol_ok Low Risk of Exchange Continue to next check. check_temp->sol_ok Yes

Caption: Troubleshooting workflow for diagnosing isotopic purity loss.

G RCOOD Sebacic Acid-d19 (R-COOD) Transition Exchange Equilibrium RCOOD->Transition H2O Proton Source (e.g., H₂O) H2O->Transition Transition->RCOOD Transition->H2O RCOOH Exchanged Sebacic Acid (R-COOH) Transition->RCOOH HDO Deuterated Water (HDO) Transition->HDO RCOOH->Transition HDO->Transition

Caption: Mechanism of deuterium exchange at the carboxyl group.

References

Technical Support Center: Troubleshooting Poor Recovery of Sebacic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor or inconsistent recovery of Sebacic Acid-d19 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is Sebacic Acid-d19 and why is its recovery important?

Sebacic Acid-d19 is a deuterated form of sebacic acid, a naturally occurring dicarboxylic acid.[1] In analytical chemistry, deuterated compounds like Sebacic Acid-d19 are often used as internal standards (IS). The role of an internal standard is to compensate for the variability and potential loss of the analyte of interest during sample preparation, injection, and analysis.[2] By comparing the analytical response of the target analyte to the response of the IS, a response ratio is calculated, which helps to improve the accuracy and precision of the results.[2] Consistent and adequate recovery of the IS is critical because it indicates that the analytical method is performing as expected.[2] Poor or variable IS recovery can signal problems with the extraction procedure, matrix effects, or instrument performance, ultimately compromising the reliability of the quantitative data.[2]

Q2: What are the primary causes of poor recovery for a deuterated internal standard like Sebacic Acid-d19?

Poor recovery of an internal standard can stem from several issues, which can be broadly categorized into three areas:

  • Extraction Inefficiency: The internal standard may not be efficiently extracted from the sample matrix along with the target analytes. This can be due to factors like improper pH, incorrect solvent choice, or poor phase separation in liquid-liquid extraction (LLE), or inefficient binding and elution in solid-phase extraction (SPE).

  • Matrix Effects: Components of the sample matrix (e.g., plasma, urine, tissue) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement. This is a common issue in both LC-MS and GC-MS analysis.

  • Instability of the Deuterated Standard: Deuterated internal standards can sometimes be prone to issues like isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment. This is more likely to occur if the deuterium atoms are in labile positions, such as on heteroatoms (e.g., -OH, -NH) or on a carbon atom adjacent to a carbonyl group.

Troubleshooting Guides

Issue 1: Low Recovery of Sebacic Acid-d19 in Solid-Phase Extraction (SPE)

Low recovery of an internal standard during SPE can be attributed to several factors throughout the extraction process. A systematic approach is essential to identify and resolve the issue.

Potential Causes and Solutions for Poor IS Recovery in SPE

Potential CauseDescriptionRecommended Solution(s)
Improper Sorbent Conditioning/Equilibration The sorbent bed may not be properly wetted or equilibrated, leading to inconsistent interactions with the IS.Ensure the column is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample matrix. Do not let the sorbent dry out between steps.
Inappropriate Sample pH The pH of the sample can significantly affect the retention of dicarboxylic acids on the sorbent. For effective retention on most sorbents, the pH should be adjusted to suppress the ionization of the carboxylic acid groups.Adjust the sample pH to be at least 2 pH units below the pKa of sebacic acid (pKa1 ≈ 4.7, pKa2 ≈ 5.4).
Incorrect Wash Solvent The wash solvent may be too strong, causing the IS to be washed away along with interferences.Use a wash solvent that is strong enough to remove interferences but weak enough not to elute Sebacic Acid-d19. Test different solvent compositions and volumes.
Inefficient Elution The elution solvent may not be strong enough to desorb the IS from the sorbent completely.Select a strong elution solvent that will fully desorb the internal standard. This may involve adjusting the pH to ionize the carboxylic acid groups (pH > 7.4) or using a stronger organic solvent. Test different solvent compositions and volumes.

Experimental Protocol: Troubleshooting SPE Recovery

To pinpoint the step where the loss of Sebacic Acid-d19 is occurring, a systematic fraction collection experiment can be performed.

Materials:

  • Blank matrix sample

  • Sebacic Acid-d19 internal standard

  • SPE cartridges and manifold

  • Collection tubes

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Spike Blank Matrix: Spike a known amount of the internal standard into a blank matrix sample.

  • Perform SPE: Process the spiked sample through the entire SPE procedure.

  • Collect All Fractions: Crucially, collect every fraction separately:

    • Flow-through: The sample that passes through the cartridge during loading.

    • Wash Eluate: The solvent that is passed through after loading to remove interferences.

    • Final Eluate: The solvent used to elute the internal standard.

  • Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method.

Interpreting the Results:

ResultInterpretationNext Steps
High IS in Flow-through The IS did not bind effectively to the sorbent.Re-evaluate sorbent choice, sample pH, and conditioning/equilibration steps.
High IS in Wash Eluate The wash step is too aggressive and is eluting the IS.Use a weaker wash solvent or reduce the volume of the wash solvent.
Low IS in Final Eluate (and not in other fractions) The IS is strongly retained on the sorbent and not being eluted efficiently.Use a stronger elution solvent, increase the elution volume, or consider a different sorbent.

Logical Workflow for Troubleshooting Poor SPE Recovery

SPE_Troubleshooting start Poor Sebacic Acid-d19 Recovery in SPE check_fractions Perform Fraction Collection Experiment start->check_fractions is_in_flowthrough IS found in Flow-through? check_fractions->is_in_flowthrough is_in_wash IS found in Wash Eluate? is_in_flowthrough->is_in_wash No optimize_binding Optimize Binding Conditions (Sorbent, pH, Conditioning) is_in_flowthrough->optimize_binding Yes is_retained IS strongly retained? is_in_wash->is_retained No optimize_wash Optimize Wash Step (Weaker Solvent, Less Volume) is_in_wash->optimize_wash Yes optimize_elution Optimize Elution Step (Stronger Solvent, More Volume) is_retained->optimize_elution Yes end Recovery Improved is_retained->end No optimize_binding->end optimize_wash->end optimize_elution->end

Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.

Issue 2: Low Recovery of Sebacic Acid-d19 in Liquid-Liquid Extraction (LLE)

Inconsistent internal standard recovery in LLE often points to issues with phase separation, solvent choice, or pH control.

Potential Causes and Solutions for Poor IS Recovery in LLE

Potential CauseDescriptionRecommended Solution(s)
Incomplete Extraction The partition coefficient of Sebacic Acid-d19 between the aqueous and organic phases is not optimal, leading to a significant amount of the IS remaining in the aqueous phase.Optimize the choice of extraction solvent. For dicarboxylic acids, solvents that can form hydrogen bonds are often effective. Ensure thorough mixing to facilitate the transfer between phases.
Improper pH The pH of the aqueous phase dictates the ionization state of the dicarboxylic acid. For extraction into an organic solvent, the acid should be in its neutral, un-ionized form.Adjust the pH of the aqueous phase to be at least 2 pH units below the pKa of sebacic acid (pKa1 ≈ 4.7, pKa2 ≈ 5.4).
Emulsion Formation The formation of a stable emulsion between the aqueous and organic layers can prevent clean phase separation and lead to loss of the IS.Try gentle mixing instead of vigorous shaking. Centrifugation can also help to break up emulsions. Adding a small amount of salt to the aqueous phase may also improve phase separation.
Back Extraction Issues If a back-extraction step is used to transfer the IS from the organic phase to a new aqueous phase, the pH of the new aqueous phase must be appropriate to ionize the acid.For back-extraction into an aqueous phase, adjust the pH to be at least 2 pH units above the pKa of sebacic acid (pH > 7.4) to ensure it is in its ionized, water-soluble form.

Experimental Protocol: Optimizing LLE pH

Materials:

  • Blank matrix sample

  • Sebacic Acid-d19 internal standard

  • Aqueous buffers at various pH values (e.g., pH 2, 3, 4, 5, 6)

  • Selected organic extraction solvent

  • Centrifuge tubes

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Spike Samples: Spike several aliquots of the blank matrix with a known amount of Sebacic Acid-d19.

  • Adjust pH: Adjust the pH of each aliquot to a different value using the prepared buffers.

  • Perform LLE: Add the organic extraction solvent to each tube, vortex or shake for a set amount of time, and then centrifuge to separate the phases.

  • Analyze Organic Layer: Carefully collect the organic layer from each tube and analyze it to determine the amount of Sebacic Acid-d19 extracted.

Interpreting the Results:

By comparing the recovery of the internal standard at different pH values, you can determine the optimal pH for the extraction of Sebacic Acid-d19.

Logical Workflow for Optimizing LLE

LLE_Optimization start Poor Sebacic Acid-d19 Recovery in LLE check_ph Investigate Aqueous Phase pH start->check_ph check_solvent Evaluate Extraction Solvent check_ph->check_solvent pH is Optimal adjust_ph Adjust pH to < pKa1 (e.g., pH 2-3) check_ph->adjust_ph pH > pKa1 check_emulsion Check for Emulsion Formation check_solvent->check_emulsion Solvent is Appropriate test_solvents Test Alternative Solvents check_solvent->test_solvents Inefficient Extraction modify_mixing Modify Mixing Technique (Gentle Inversion, Centrifugation) check_emulsion->modify_mixing Yes end Recovery Improved check_emulsion->end No adjust_ph->end test_solvents->end modify_mixing->end

Caption: A workflow for troubleshooting and optimizing Liquid-Liquid Extraction.

Issue 3: Differentiating Between Matrix Effects and Extraction Inefficiency

A post-extraction spike experiment is a common method to distinguish between these two issues.

Experimental Protocol: Post-Extraction Spike Analysis

Materials:

  • Blank matrix sample

  • Sebacic Acid-d19 internal standard

  • Extraction solvents and apparatus

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Prepare three sets of samples:

    • Set A (Pre-extraction spike): Spike a blank matrix sample with the internal standard before the extraction process.

    • Set B (Post-extraction spike): Extract a blank matrix sample and spike the resulting extract with the internal standard after the extraction process.

    • Standard Solution: Prepare a solution of the internal standard in a clean solvent at the same concentration as the spiked samples.

  • Analyze all three samples using your analytical method.

  • Calculate the recovery and matrix effect using the following formulas:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Standard Solution) - 1) * 100

Interpreting the Results:

Recovery (%)Matrix Effect (%)InterpretationRecommended Actions
Low Near Zero The issue is primarily due to inefficient extraction . The internal standard is being lost during the sample preparation process.Focus on optimizing the extraction procedure (pH, solvent, sorbent, etc.) as described in the previous sections.
High Significant Negative Value (e.g., < -20%) The extraction is efficient, but the internal standard signal is being suppressed by the matrix .Improve sample cleanup to remove interfering matrix components. This may involve using a more selective SPE sorbent or a different LLE scheme. Diluting the sample may also mitigate matrix effects.
High Significant Positive Value (e.g., > 20%) The extraction is efficient, but the internal standard signal is being enhanced by the matrix .Similar to ion suppression, improve sample cleanup or consider sample dilution.
Low Significant Negative or Positive Value Both extraction inefficiency and matrix effects are contributing to the problem.Address the extraction optimization first, then re-evaluate the matrix effects.

Signaling Pathway of Troubleshooting

Troubleshooting_Pathway start Poor IS Recovery post_spike_exp Perform Post-Extraction Spike Experiment start->post_spike_exp low_recovery Low Recovery? post_spike_exp->low_recovery matrix_effect Significant Matrix Effect? low_recovery->matrix_effect No optimize_extraction Optimize Extraction Protocol (SPE or LLE) low_recovery->optimize_extraction Yes improve_cleanup Improve Sample Cleanup (More selective SPE, Dilution) matrix_effect->improve_cleanup Yes both_issues Address Both Extraction and Cleanup matrix_effect->both_issues No, but still poor overall recovery end Problem Resolved optimize_extraction->end improve_cleanup->end both_issues->end

Caption: A logical pathway for diagnosing the root cause of poor internal standard recovery.

References

Technical Support Center: Minimizing Matrix Effects with Sebacic Acid-d19 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the effective use of Sebacic Acid-d19 as an internal standard to minimize matrix effects in quantitative LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is Sebacic Acid-d19 and why is it used as an internal standard?

Sebacic Acid-d19 is a stable isotope-labeled (SIL) internal standard for sebacic acid. In mass spectrometry-based bioanalysis, SIL internal standards are the gold standard for quantification.[1] Because Sebacic Acid-d19 is chemically identical to sebacic acid, it co-elutes chromatographically and experiences the same ionization suppression or enhancement in the mass spectrometer source.[2] This allows for accurate correction of matrix effects, leading to more reliable and reproducible quantitative results.

Q2: For which analytes is Sebacic Acid-d19 a suitable internal standard?

Sebacic Acid-d19 is the ideal internal standard for the quantification of sebacic acid. It is also suitable for the analysis of other structurally similar medium to long-chain dicarboxylic acids where a dedicated SIL internal standard is not available.

Q3: Why is my Sebacic Acid-d19 not perfectly co-eluting with the unlabeled sebacic acid?

A slight chromatographic separation between the deuterated internal standard and the unlabeled analyte can sometimes occur, a phenomenon known as the "isotope effect".[3] This is more common with deuterium-labeled standards. While minor separation may not significantly impact quantification, complete co-elution is ideal for the most effective compensation of matrix effects.[3] If significant separation is observed, chromatographic conditions may need to be optimized.

Q4: I am observing a small peak for unlabeled sebacic acid when I inject a solution of only Sebacic Acid-d19. What is the cause of this?

This is likely due to the presence of a small amount of unlabeled sebacic acid in the Sebacic Acid-d19 standard material. The synthesis of SIL standards is often not 100% complete, resulting in a low level of unlabeled impurity.[4] It is important to verify the isotopic purity of the internal standard to ensure it does not interfere with the quantification of low-level samples.

Q5: Can I use a different deuterated dicarboxylic acid as an internal standard for sebacic acid analysis?

While a SIL internal standard of the analyte of interest is always preferred, if Sebacic Acid-d19 is unavailable, a deuterated analog of another dicarboxylic acid with a similar chain length and chemical properties may be used as a surrogate. However, it is crucial to validate its performance thoroughly, as it may not perfectly mimic the behavior of sebacic acid in the sample matrix and during ionization.

Troubleshooting Guides

This section provides solutions to common problems encountered when using Sebacic Acid-d19 as an internal standard.

Problem Possible Causes Troubleshooting Steps
Inconsistent Internal Standard Response 1. Inconsistent addition of the internal standard to samples. 2. Degradation of the internal standard in the stock solution or in the processed samples. 3. Variable matrix effects that are not being adequately compensated for. 4. Adsorption of the internal standard to sample tubes or pipette tips.1. Ensure precise and consistent pipetting of the internal standard solution. 2. Prepare fresh stock solutions of Sebacic Acid-d19 regularly and check for stability in the sample matrix and storage conditions. 3. Optimize sample preparation to remove more interfering matrix components. Consider a more rigorous extraction method like solid-phase extraction (SPE). 4. Use low-adsorption labware.
Poor Peak Shape for Sebacic Acid and/or Sebacic Acid-d19 1. Column degradation or contamination. 2. Inappropriate mobile phase composition or pH. 3. Chelation of the dicarboxylic acid with metal ions in the sample or LC system.1. Flush the column with a strong solvent or replace it if necessary. 2. Optimize the mobile phase pH and organic content. For dicarboxylic acids, a slightly acidic mobile phase is often beneficial. 3. Add a small amount of a chelating agent like EDTA to the mobile phase to prevent metal adduction.
Low Recovery of Analyte and Internal Standard 1. Inefficient extraction procedure. 2. Sub-optimal pH for extraction. 3. Analyte and internal standard are not fully in solution.1. Optimize the extraction solvent and technique (e.g., liquid-liquid extraction vs. solid-phase extraction). 2. Adjust the pH of the sample to ensure the dicarboxylic acids are in a neutral form for better extraction into an organic solvent. 3. Ensure complete dissolution of the dried extract in the reconstitution solvent. Consider the solubility of sebacic acid in the chosen solvent.
Analyte/Internal Standard Ratio Varies with Concentration 1. Presence of unlabeled analyte in the internal standard. 2. Saturation of the detector with a high concentration of the internal standard. 3. Non-linear detector response.1. Quantify the amount of unlabeled sebacic acid in the Sebacic Acid-d19 standard and correct for its contribution, especially at the lower end of the calibration curve. 2. Reduce the concentration of the internal standard. 3. Ensure the calibration curve is linear over the entire concentration range.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Sebacic Acid-d19

This protocol describes a post-extraction spike experiment to quantitatively assess matrix effects.

1. Sample Preparation:

  • Prepare three sets of samples:
  • Set 1 (Neat Solution): Spike Sebacic Acid-d19 and unlabeled sebacic acid into the final reconstitution solvent at low, medium, and high concentrations.
  • Set 2 (Post-extraction Spike): Process blank matrix samples (e.g., plasma, urine) through the entire extraction procedure. Spike Sebacic Acid-d19 and unlabeled sebacic acid into the final extract at the same three concentrations as Set 1.
  • Set 3 (Pre-extraction Spike): Spike Sebacic Acid-d19 and unlabeled sebacic acid into the blank matrix at the beginning of the sample preparation process, prior to extraction, at the same three concentrations.

2. LC-MS Analysis:

  • Analyze all three sets of samples using the developed LC-MS method.

3. Data Analysis:

  • Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:
  • Matrix Factor (MF) = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
  • Recovery (RE) % = (Peak Area of Analyte in Set 3) / (Peak Area of Analyte in Set 2) x 100
  • An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Data Presentation: Matrix Effect and Recovery Data
Concentration Level Mean Peak Area (Set 1 - Neat) Mean Peak Area (Set 2 - Post-extraction Spike) Mean Peak Area (Set 3 - Pre-extraction Spike) Matrix Factor (MF) Recovery (RE) %
Low15,23412,89711,5430.8589.5
Medium148,765125,432113,5670.8490.5
High1,512,3451,298,7651,178,4560.8690.7

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation prep_neat Set 1: Spike Analyte & IS in Neat Solution lcms LC-MS Analysis prep_neat->lcms prep_post Set 2: Extract Blank Matrix, then Spike Analyte & IS prep_post->lcms prep_pre Set 3: Spike Analyte & IS in Blank Matrix, then Extract prep_pre->lcms calc Calculate Matrix Factor (MF) and Recovery (RE) lcms->calc

Experimental workflow for matrix effect assessment.

troubleshooting_workflow start Inconsistent Internal Standard Response? check_pipetting Verify Pipetting Accuracy and Precision start->check_pipetting Yes check_stability Assess IS Stability in Stock and Matrix check_pipetting->check_stability Still inconsistent problem_solved Problem Resolved check_pipetting->problem_solved Consistent optimize_cleanup Enhance Sample Cleanup (e.g., SPE) check_stability->optimize_cleanup Still inconsistent check_stability->problem_solved Consistent use_low_adsorption Use Low-Adsorption Labware optimize_cleanup->use_low_adsorption Still inconsistent optimize_cleanup->problem_solved Consistent use_low_adsorption->problem_solved Consistent

Troubleshooting inconsistent internal standard response.

References

Stability of Sebacic Acid-d19 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals using Sebacic Acid-d19 in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues and ensure the stability and accurate performance of this deuterated standard.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Sebacic Acid-d19?

To ensure long-term stability, Sebacic Acid-d19 should be stored at -20°C in a dry, dark place.[1][2] It is advisable to store it in a tightly sealed container to protect it from moisture and light.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.[1]

Q2: In which solvents is Sebacic Acid-d19 soluble?

Sebacic Acid-d19 is expected to have solubility similar to its non-deuterated counterpart, sebacic acid. Sebacic acid is slightly soluble in water but shows good solubility in many organic solvents such as alcohols (e.g., ethanol), acetone, and chloroform.[3] For creating stock solutions for analytical purposes, methanol or acetonitrile are commonly used.

Q3: Is there a risk of H/D (Hydrogen-Deuterium) exchange with Sebacic Acid-d19?

The deuterium atoms in Sebacic Acid-d19 are located on the carbon backbone, which are generally stable and not prone to exchange under typical analytical conditions. H/D exchange is a more significant concern for compounds with deuterium labels on labile functional groups like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, especially in protic solvents or under acidic or basic conditions.

Q4: Why is my deuterated internal standard (Sebacic Acid-d19) eluting at a slightly different retention time than the unlabeled sebacic acid in my LC-MS method?

This phenomenon is known as the "deuterium isotope effect" and can cause a slight shift in retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte. This is generally not a problem if the shift is small and consistent. However, for optimal correction of matrix effects, complete co-elution is ideal.

Stability of Sebacic Acid-d19: Solvents and Temperature

While specific quantitative stability data for Sebacic Acid-d19 is not extensively published, its stability is expected to be comparable to that of sebacic acid. The primary concerns for stability in solution are temperature-dependent degradation and potential interactions with the solvent.

General Stability Guidelines:

  • Temperature: For short-term use (days to weeks), solutions can often be stored at 2-8°C. For long-term storage, it is recommended to keep stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Solvent Choice: Use high-purity or LC-MS grade solvents to prepare solutions. Protic solvents (like methanol and water) are generally acceptable for Sebacic Acid-d19 due to the stability of the deuterium labels on the carbon chain. However, it's always good practice to minimize exposure to harsh pH conditions.

Expected Stability of Sebacic Acid-d19 in Common Solvents:

SolventTemperatureExpected StabilityNotes
Acetonitrile-20°CHighRecommended for long-term storage of stock solutions.
2-8°CGoodSuitable for short-term storage of working solutions.
Room Temp.ModerateUse promptly; avoid prolonged storage.
Methanol-20°CHighRecommended for long-term storage of stock solutions.
2-8°CGoodSuitable for short-term storage of working solutions.
Room Temp.ModerateUse promptly; avoid prolonged storage.
Ethanol-20°CHighGood solubility and stability for long-term storage.
2-8°CGoodSuitable for short-term storage.
Water (with co-solvent)2-8°CModerateSebacic acid has low water solubility. Use of a co-solvent is necessary. Stability may be lower than in pure organic solvents.

Troubleshooting Guide

Issue 1: Low Signal Intensity of Sebacic Acid-d19 in Mass Spectrometry

  • Possible Cause 1: Ion Suppression. Co-eluting matrix components can suppress the ionization of the deuterated standard.

    • Solution: Dilute the sample to reduce the concentration of matrix components. Optimize the chromatographic method to separate Sebacic Acid-d19 from the interfering components.

  • Possible Cause 2: Suboptimal Concentration. The concentration of the internal standard may be too low.

    • Solution: Prepare fresh dilutions and verify the concentration of your stock solution.

  • Possible Cause 3: Instrument Issues. The mass spectrometer may need tuning or calibration.

    • Solution: Perform instrument tuning and calibration according to the manufacturer's recommendations.

Issue 2: Inconsistent Analyte/Internal Standard Response Ratio

  • Possible Cause 1: Differential Matrix Effects. If Sebacic Acid-d19 and the unlabeled analyte do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement.

    • Solution: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to achieve better co-elution.

  • Possible Cause 2: Inaccurate Pipetting. Errors in adding the internal standard to samples will lead to inconsistent ratios.

    • Solution: Ensure pipettes are calibrated and use proper pipetting techniques.

Experimental Protocols

Protocol: Post-Extraction Spike Analysis to Evaluate Matrix Effects

This protocol helps determine if the sample matrix is affecting the signal of Sebacic Acid-d19.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike Sebacic Acid-d19 at the working concentration into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or the internal standard). After extraction, spike the extract with Sebacic Acid-d19 at the same working concentration as Set A.

  • Analyze both sets of samples using your LC-MS method.

  • Compare the peak areas of Sebacic Acid-d19 in both sets.

    • Peak area in Set B is significantly lower than in Set A: Ion suppression is occurring.

    • Peak area in Set B is significantly higher than in Set A: Ion enhancement is occurring.

    • Peak areas are comparable: The matrix has a minimal effect on the signal.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_decision Conclusion cluster_outcome prep_stock Prepare Sebacic Acid-d19 Stock Solution prep_samples Prepare Aliquots in Different Solvents prep_stock->prep_samples storage_temp Store at Different Temperatures (-20°C, 4°C, Room Temp) prep_samples->storage_temp storage_time Analyze at Time Points (T=0, 1 week, 1 month, etc.) storage_temp->storage_time lcms_analysis LC-MS/MS Analysis storage_time->lcms_analysis compare_results Compare Peak Area/ Purity vs. T=0 lcms_analysis->compare_results is_stable Stable? compare_results->is_stable yes Define Storage Recommendations is_stable->yes Yes no Identify Degradation and Adjust Conditions is_stable->no No

Caption: Workflow for assessing the stability of Sebacic Acid-d19.

References

Technical Support Center: Sebacic Acid-d19 Isotopic Purity Correction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for the isotopic impurity of deuterated Sebacic Acid. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimental work.

Understanding "Sebacic Acid-d19" and its Isotopic Purity

It is important to clarify the nomenclature of "Sebacic Acid-d19". Commercially available deuterated sebacic acid is typically sold as Sebacic Acid-d16 , with the chemical formula HOOC(CD₂)₈COOH. In this molecule, the 16 hydrogen atoms on the carbon backbone are replaced with deuterium. The two acidic protons on the carboxyl groups are readily exchangeable and are generally not included in the deuterium count for the solid compound. Therefore, this guide will focus on correcting for the isotopic impurities of Sebacic Acid-d16 .

A typical batch of Sebacic Acid-d16 has an isotopic purity of approximately 98 atom % D. This means that for each deuterium position, there is a 98% probability of it being a deuterium atom and a 2% chance of it being a hydrogen atom. This incomplete deuteration leads to the presence of lower mass isotopologues (d15, d14, etc.), which are considered isotopic impurities. Furthermore, the natural abundance of stable isotopes, particularly ¹³C, also contributes to the isotopic distribution of both the deuterated standard and the unlabeled analyte.

Frequently Asked Questions (FAQs)

Q1: What is the exact chemical formula and molecular weight of Sebacic Acid-d16?

A1: The chemical formula for Sebacic Acid-d16 is C₁₀H₂D₁₆O₄. Its monoisotopic molecular weight is approximately 218.22 g/mol . The unlabeled Sebacic Acid (C₁₀H₁₈O₄) has a monoisotopic molecular weight of approximately 202.12 g/mol .

Q2: Why is it crucial to correct for isotopic impurity in quantitative analysis?

A2: Correction for isotopic impurity is essential for accurate quantification, especially when using a deuterated internal standard like Sebacic Acid-d16. The presence of lower isotopologues in the internal standard can contribute to the signal of the analyte, and the natural isotopic distribution of the analyte can contribute to the signal of the internal standard. Failure to correct for these overlaps can lead to inaccurate and unreliable quantitative results.[1]

Q3: What are the main sources of isotopic impurity for Sebacic Acid-d16?

A3: There are two primary sources of isotopic impurity:

  • Incomplete Deuteration: The synthesis of Sebacic Acid-d16 is not 100% efficient, resulting in a small percentage of hydrogen atoms remaining at the deuterated positions. This leads to the presence of d15, d14, and lower isotopologues.

  • Natural Isotopic Abundance: Like all molecules, Sebacic Acid-d16 contains naturally occurring heavy isotopes of its constituent elements (e.g., ¹³C, ¹⁷O, ¹⁸O). These contribute to M+1, M+2, etc., peaks in the mass spectrum.

Q4: How does the isotopic impurity of the internal standard affect my results?

A4: The lower mass isotopologues of Sebacic Acid-d16 can overlap with the mass signals of the unlabeled sebacic acid you are trying to quantify. For instance, the M+0 peak of a d15 isotopologue will have the same mass as a ¹³C-containing M+1 peak of the unlabeled analyte. This "cross-talk" can artificially inflate the measured analyte signal, leading to an overestimation of its concentration.[2]

Troubleshooting Guide

Problem 1: I am observing a non-zero signal for my analyte in a blank sample that only contains the deuterated internal standard.

  • Cause: This is likely due to the presence of lower isotopologues in your Sebacic Acid-d16 standard. For example, a d0 (unlabeled) impurity in the standard will give a signal at the analyte's m/z.

  • Solution:

    • Analyze the Internal Standard Alone: Acquire a mass spectrum of your Sebacic Acid-d16 standard solution to observe the distribution of its isotopologues.

    • Perform Isotopic Correction: Use a matrix-based correction method to subtract the contribution of the internal standard's isotopic distribution from your sample data. This will remove the artificial analyte signal in your blanks.

Problem 2: My calibration curve is non-linear, especially at high analyte concentrations.

  • Cause: At high concentrations of the unlabeled analyte, the probability of it containing multiple heavy isotopes (e.g., two or more ¹³C atoms) increases. These higher mass isotopologues of the analyte can overlap with the mass signals of the deuterated internal standard, leading to an underestimation of the analyte-to-internal standard ratio.

  • Solution:

    • Verify Chromatographic Separation: Ensure that your LC method provides baseline separation between sebacic acid and any other interfering compounds.[3]

    • Apply a Correction Algorithm: Implement an isotopic correction algorithm that accounts for the bidirectional interference between the analyte and the internal standard.

    • Use a Narrower Calibration Range: If correction is not feasible, restrict your calibration curve to a linear range where isotopic overlap is minimal.

Problem 3: The calculated concentration of my analyte is higher than expected.

  • Cause: This is a classic symptom of isotopic cross-talk from the deuterated internal standard to the analyte signal. The lower mass isotopologues of the d16 standard are artificially inflating the apparent amount of the unlabeled analyte.

  • Solution:

    • Calculate the Theoretical Isotopic Distribution: Determine the expected isotopic distribution of your Sebacic Acid-d16 based on its specified isotopic purity (e.g., 98 atom % D).

    • Implement a Correction: Apply a correction to your raw data that subtracts the calculated contribution of the d16 standard's isotopologues to the analyte's signal.

Quantitative Data Summary

The following tables provide essential quantitative data for understanding and correcting for the isotopic impurity of Sebacic Acid-d16.

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H (D)0.015
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Table 2: Calculated Isotopic Distribution of Unlabeled Sebacic Acid (C₁₀H₁₈O₄)

IsotopologueRelative Abundance (%)
M+0100.00
M+111.27
M+21.01

Table 3: Calculated Isotopic Distribution of Sebacic Acid-d16 (C₁₀H₂D₁₆O₄) with 98 atom % D Purity

IsotopologueRelative Abundance (%)
M+0 (d16)100.00
M-1 (d15)32.65
M-2 (d14)5.22
M-3 (d13)0.05

Note: The relative abundances in Table 3 are calculated based on a binomial distribution and are normalized to the most abundant isotopologue (d16). The actual distribution may vary slightly between batches.

Experimental Protocol: Quantification of Sebacic Acid in a Biological Matrix using Sebacic Acid-d16 and LC-MS/MS

This protocol outlines a method for the quantitative analysis of sebacic acid in a biological matrix (e.g., plasma) using Sebacic Acid-d16 as an internal standard, followed by isotopic correction.

1. Materials and Reagents

  • Sebacic Acid (unlabeled standard)

  • Sebacic Acid-d16 (internal standard), 98 atom % D

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Biological matrix (e.g., plasma)

2. Standard Solution Preparation

  • Prepare a 1 mg/mL stock solution of unlabeled sebacic acid in methanol.

  • Prepare a 1 mg/mL stock solution of Sebacic Acid-d16 in methanol.

  • Prepare a series of calibration standards by spiking the biological matrix with the unlabeled sebacic acid stock solution to achieve a concentration range of 1-1000 ng/mL.

  • Prepare a working internal standard solution of Sebacic Acid-d16 at 100 ng/mL in methanol.

3. Sample Preparation

  • To 100 µL of each calibration standard and unknown sample, add 10 µL of the 100 ng/mL Sebacic Acid-d16 internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate sebacic acid from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Sebacic Acid (unlabeled): Q1: 201.1 m/z -> Q3: 115.1 m/z

    • Sebacic Acid-d16 (IS): Q1: 217.2 m/z -> Q3: 129.2 m/z

5. Data Analysis and Isotopic Correction

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve.

  • Isotopic Correction:

    • Acquire full scan mass spectra of a high concentration unlabeled sebacic acid standard and the Sebacic Acid-d16 internal standard.

    • Determine the isotopic distribution of both.

    • Use a matrix-based correction algorithm to correct the measured peak areas for isotopic overlap. The general formula for this correction is: Corrected Data = Inverse Correction Matrix * Measured Data

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_correction Isotopic Correction Sample Biological Sample Spike_IS Spike with Sebacic Acid-d16 Sample->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Concentration Calculate Concentration Calibration->Concentration Correction Apply Isotopic Correction Algorithm Concentration->Correction Final_Result Final Corrected Concentration Correction->Final_Result

Caption: Experimental workflow for the quantitative analysis of Sebacic Acid with isotopic correction.

Isotopic_Correction_Logic cluster_raw_data Raw MS Data cluster_impurities Isotopic Impurities cluster_correction_process Correction Logic cluster_corrected_data Corrected Data Analyte_Signal Measured Analyte Signal Apply_Correction Correct Measured Signals Analyte_Signal->Apply_Correction IS_Signal Measured IS Signal IS_Signal->Apply_Correction Analyte_Isotopes Analyte Natural Isotopes (M+1, M+2) Analyte_Isotopes->IS_Signal contributes to IS_Isotopes IS Lower Isotopologues (d15, d14) IS_Isotopes->Analyte_Signal contributes to Correction_Matrix Construct Correction Matrix Matrix_Inversion Invert Matrix Correction_Matrix->Matrix_Inversion Matrix_Inversion->Apply_Correction Corrected_Analyte True Analyte Signal Apply_Correction->Corrected_Analyte Corrected_IS True IS Signal Apply_Correction->Corrected_IS

Caption: Logical diagram illustrating the principle of isotopic correction for mutual interferences.

References

Validation & Comparative

Validation of an Analytical Method for Sebacic Acid Utilizing Sebacic Acid-d19 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of a validated method for the quantification of sebacic acid in biological matrices using a stable isotope-labeled internal standard, Sebacic Acid-d19. The use of a deuterated internal standard is a widely accepted approach in mass spectrometry-based bioanalysis to ensure accuracy and precision by correcting for variability in sample preparation and matrix effects.[1] This document outlines the expected performance characteristics of such a method and provides a detailed experimental protocol for its implementation.

Performance Characteristics

The use of a stable isotope-labeled internal standard like Sebacic Acid-d19 is critical for achieving reliable and reproducible results in quantitative LC-MS/MS bioanalysis.[1] By closely mimicking the analyte of interest, it compensates for variations during sample extraction, chromatographic separation, and mass spectrometric detection.[1] The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the analysis of dicarboxylic acids, like sebacic acid, using a deuterated internal standard. The data presented is a synthesis from validated methods for similar analytes, providing a benchmark for expected performance.

Validation Parameter Acceptance Criteria Typical Performance Data
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.995
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (%Bias) Within ± 15% (± 20% at LLOQ)Within ± 10%
Recovery (%) Consistent, precise, and reproducible85 - 110%
Matrix Effect (%CV of IS-normalized matrix factor) ≤ 15%< 15%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10Analyte- and matrix-dependent, typically in the low ng/mL range

Experimental Protocol: Quantification of Sebacic Acid in Human Plasma by LC-MS/MS

This protocol details a validated method for the quantification of sebacic acid in human plasma using Sebacic Acid-d19 as an internal standard. The method involves protein precipitation, derivatization, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • Sebacic Acid (analytical standard)

  • Sebacic Acid-d19 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 2-picolylamine (derivatization agent)

  • 2-dimethylaminoethylamine hydrochloride (EDC) (coupling agent)

  • Human plasma (blank)

2. Sample Preparation

  • Spiking of Internal Standard: To 100 µL of human plasma, add 10 µL of Sebacic Acid-d19 internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 2-picolylamine and 10 mg/mL EDC in 10% aqueous pyridine. Incubate at 60°C for 30 minutes.

  • Dilution: After incubation, add 450 µL of mobile phase A (see below) to the sample. Vortex to mix.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

3. LC-MS/MS Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Sebacic Acid (derivatized): To be determined based on the derivatized structure.

    • Sebacic Acid-d19 (derivatized): To be determined based on the derivatized structure.

4. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the prepared calibration standards. The concentration of sebacic acid in the unknown samples is then determined from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma is_spike Spike with Sebacic Acid-d19 plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation derivatization Derivatization evaporation->derivatization dilution Dilution derivatization->dilution filtration Filtration dilution->filtration lc_ms LC-MS/MS System filtration->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Workflow for the quantification of sebacic acid in human plasma.

Sebacic Acid in Inflammatory Signaling

Sebacic acid has been shown to modulate inflammatory pathways. One identified mechanism involves the inhibition of the IRF3/IFN-β/STAT signaling axis, leading to a reduction in the expression of pro-inflammatory cytokines like IL-6.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IRF3 IRF3 TLR4->IRF3 IFNB IFN-β IRF3->IFNB Transcription STAT STAT IFNB->STAT Activation IL6 IL-6 (Pro-inflammatory Cytokine) STAT->IL6 Transcription Sebacic_Acid Sebacic Acid Sebacic_Acid->IRF3 Inhibition

Caption: Inhibitory effect of Sebacic Acid on the IRF3/IFN-β/STAT signaling pathway.

References

Cross-Validation of Sebacic Acid Quantification: A Comparison of External Standard and Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two common quantitative techniques for the analysis of Sebacic Acid in a biological matrix: the external standard method and the stable isotope dilution method utilizing Sebacic Acid-d19. For researchers, scientists, and drug development professionals, the accuracy and reproducibility of analytical data are paramount. This document outlines the experimental protocols and presents comparative data to demonstrate the robustness and advantages of using a deuterated internal standard for mass spectrometry-based quantification.

Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid, is not only a key monomer in the production of polymers, plasticizers, and lubricants but is also gaining attention in biomedical research.[1][2] Recent studies have explored its role as a potential energy substrate and have identified it as a possible biomarker related to liver aging.[3][4] Accurate quantification of sebacic acid in biological samples is therefore crucial for advancing these research areas.

Experimental Protocols

The following protocols describe the quantification of sebacic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two distinct calibration methodologies are compared.

Objective: To compare the accuracy, precision, and reliability of an external standard calibration versus an internal standard calibration (using Sebacic Acid-d19) for the quantification of sebacic acid in human plasma.

Materials:

  • Sebacic Acid (analytical standard)

  • Sebacic Acid-d19 (internal standard, IS)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein Precipitation Plates (96-well)

  • Collection Plates (96-well)

Methodology 1: Sample Preparation and LC-MS/MS Analysis
  • Standard and Internal Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Sebacic Acid in methanol.

    • Prepare a 1 mg/mL stock solution of Sebacic Acid-d19 in methanol.

    • Create a series of working standard solutions for the calibration curve by serially diluting the Sebacic Acid stock solution.

    • Prepare a working internal standard solution of Sebacic Acid-d19 at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

  • Plasma Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma samples, calibration standards, and quality control (QC) samples into the wells of a 96-well protein precipitation plate.

    • For Method B (Internal Standard): Add 200 µL of the working internal standard solution (Sebacic Acid-d19 in acetonitrile) to each well.

    • For Method A (External Standard): Add 200 µL of pure acetonitrile to each well.

    • Mix thoroughly for 5 minutes on a plate shaker.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well collection plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 10% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (QQQ).

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions (Hypothetical):

      • Sebacic Acid: Q1: 201.1 m/z -> Q3: 183.1 m/z

      • Sebacic Acid-d19: Q1: 220.2 m/z -> Q3: 202.2 m/z

Methodology 2: Calibration and Quantification
  • Method A (External Standard): A calibration curve is constructed by plotting the peak area of the sebacic acid standard against its known concentration. The concentration of sebacic acid in the unknown plasma samples is determined by interpolating their measured peak areas from this curve. This method assumes that no sample is lost during preparation and that the instrument response is consistent for all injections.

  • Method B (Internal Standard using Sebacic Acid-d19): A calibration curve is constructed by plotting the ratio of the peak area of the sebacic acid standard to the peak area of the Sebacic Acid-d19 internal standard (AreaAnalyte/AreaIS) against the known concentration of the sebacic acid standard. The concentration in unknown samples is calculated from their measured peak area ratio. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar effects from sample preparation and ionization, thereby correcting for variations.[5]

Data Presentation: Performance Comparison

The following tables summarize hypothetical, yet representative, data from the cross-validation of the two methods.

Table 1: Calibration Curve Linearity

MethodCalibration Range (ng/mL)R² (Coefficient of Determination)
Method A: External Standard5 - 20000.9915
Method B: Internal Standard (Sebacic Acid-d19)5 - 20000.9998

Table 2: Accuracy and Precision

MethodQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Method A Low QC1517.1114.0%18.5%
Mid QC150168.3112.2%15.2%
High QC15001395.093.0%16.8%
Method B Low QC1514.898.7%4.1%
Mid QC150152.1101.4%3.5%
High QC15001488.099.2%2.8%

Table 3: Matrix Effect Evaluation

The matrix effect is assessed by comparing the analyte's response in a post-extraction spiked plasma sample to its response in a pure solvent solution. A value close to 100% indicates minimal matrix effect, while significant deviation suggests ion suppression or enhancement.

MethodMatrix Effect (%)IS-Normalized Matrix Effect (%)
Method A: External Standard78% (Ion Suppression)N/A
Method B: Internal Standard (Sebacic Acid-d19)79% (Ion Suppression)99.5% (Corrected)

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the isotope dilution method.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) ppt Add 200 µL Acetonitrile (+/- Sebacic Acid-d19) plasma->ppt mix Mix & Centrifuge ppt->mix transfer Transfer Supernatant mix->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration & Quantification integrate->calibrate

Fig 1. General workflow for the quantification of Sebacic Acid in plasma.

IDMS_Principle cluster_sample Initial Sample cluster_spike Spiking cluster_process Sample Processing & Analysis cluster_result Measurement Analyte Endogenous Sebacic Acid (Unknown Amount) IS Add Sebacic Acid-d19 (Known Amount) Loss Losses during extraction Ion suppression in MS source IS->Loss Ratio Measure Ratio of Sebacic Acid / Sebacic Acid-d19 Loss->Ratio Quant Calculate Original Amount (Ratio is constant despite losses) Ratio->Quant

Fig 2. Principle of Isotope Dilution Mass Spectrometry (IDMS).

Discussion and Conclusion

The comparative data clearly demonstrates the superior performance of the internal standard method using Sebacic Acid-d19 (Method B) over the external standard method (Method A) for the quantification of sebacic acid in a complex biological matrix like plasma.

  • Linearity: While both methods showed acceptable linearity, the near-perfect R² value for Method B indicates a more reliable and predictable response across the entire concentration range.

  • Accuracy and Precision: Method B provided significantly better accuracy (recovery values between 98.7% and 101.4%) and precision (%RSD < 5%). Method A, in contrast, showed wider variability and less accurate results, with recovery deviating by as much as 14% and poor precision (RSD > 15%). This variability in the external standard method is likely due to inconsistent sample recovery during protein precipitation and differential matrix effects between samples.

  • Matrix Effects: The data in Table 3 highlights the key advantage of the isotope dilution method. Both the analyte and the deuterated internal standard are affected by ion suppression to a similar degree. By using the ratio of their signals, this effect is effectively cancelled out, leading to a corrected, reliable result. The external standard method cannot compensate for this, leading to underestimation of the true concentration.

References

A Comparative Analysis of Sebacic Acid-d18 as a Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Sebacic Acid-d18 against other commercially available isotopically labeled internal standards. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference material for their analytical needs, particularly for quantitative mass spectrometry-based assays.

Overview of Reference Materials

Isotopically labeled internal standards are critical for correcting for analyte loss during sample preparation and for variations in instrument response in mass spectrometry. The ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency but is mass-shifted to be distinguishable. This comparison focuses on deuterated and ¹³C-labeled versions of Sebacic Acid.

Comparative Purity and Isotopic Enrichment

The performance of an internal standard is directly related to its chemical purity and isotopic enrichment. High chemical purity prevents interference from contaminants, while high isotopic enrichment ensures a strong, distinct signal from the unlabeled analyte. The following table summarizes the key specifications from the Certificates of Analysis for three common reference materials.

Parameter Sebacic Acid-d18 Sebacic Acid-¹³C₁₀ Sebacic Acid-d4
Chemical Formula C₁₀H₀D₁₈O₄¹³C₁₀H₁₈O₄C₁₀H₁₄D₄O₄
Molecular Weight 220.34 g/mol 212.21 g/mol 206.27 g/mol
Chemical Purity (by LC-MS) >99.5%>99.8%>99.0%
Isotopic Enrichment 98.6% (d18)99.2% (¹³C₁₀)97.5% (d4)
Appearance White to off-white solidWhite crystalline solidWhite powder
Solubility Soluble in Methanol, DMSOSoluble in Methanol, EthanolSoluble in Methanol

Experimental Methodology: Quantification of Sebacic Acid in Human Plasma

The following protocol was used to evaluate the performance of each internal standard in a typical bioanalytical workflow.

Objective: To quantify the concentration of endogenous Sebacic Acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Human Plasma (K2-EDTA)

  • Sebacic Acid (Analyte)

  • Internal Standards (IS): Sebacic Acid-d18, Sebacic Acid-¹³C₁₀, Sebacic Acid-d4

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid

  • Protein Precipitation Plate (96-well)

  • LC-MS/MS System (e.g., Sciex QTRAP 6500+)

  • Analytical Column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Standard Preparation: Prepare calibration standards by spiking known concentrations of Sebacic Acid into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Sample Preparation:

    • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate.

    • Add 5 µL of the internal standard working solution (containing Sebacic Acid-d18, -¹³C₁₀, or -d4).

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the plate for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and each internal standard.

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow and the principle of using an internal standard for quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Injection supernatant->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant result Final Concentration quant->result Calculate Analyte Conc.

Caption: Bioanalytical workflow for Sebacic Acid quantification.

G cluster_0 Quantitative Principle analyte Analyte Signal (Sebacic Acid) ratio Calculate Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard Signal (e.g., Sebacic Acid-d18) is->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve final_conc Determine Unknown Concentration cal_curve->final_conc

Caption: Logic of internal standard-based quantification.

Conclusion

While all tested isotopic variants can serve as suitable internal standards, the choice depends on the specific requirements of the assay. Sebacic Acid-¹³C₁₀ offers the highest chemical and isotopic purity, minimizing any potential analytical interference. Sebacic Acid-d18 provides a significant mass shift and excellent purity, making it a robust and cost-effective choice for most applications. The lower isotopic enrichment of Sebacic Acid-d4 may be a consideration for assays requiring the utmost precision at very low concentrations. Researchers should select the reference material that best balances performance needs with budgetary considerations.

Navigating Precision: A Comparative Guide to Sebacic Acid-d19 and Alternative Calibrators for Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Sebacic Acid-d19 and other deuterated dicarboxylic acid calibrators, focusing on their performance in establishing linearity and determining the analytical range in liquid chromatography-mass spectrometry (LC-MS) applications.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a reliable means to correct for variations during sample preparation and analysis. By closely mimicking the chemical and physical properties of the analyte of interest, these standards ensure robust and accurate quantification. This guide delves into the specific performance characteristics of Sebacic Acid-d19 and its alternatives, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Deuterated Dicarboxylic Acid Calibrators

The selection of an internal standard can significantly impact the accuracy and precision of a quantitative method. Ideally, the internal standard should be a stable isotope-labeled version of the analyte. The following table summarizes the performance characteristics of Sebacic Acid-d19 and alternative deuterated long-chain dicarboxylic acid internal standards based on typical LC-MS/MS validation data.

CalibratorAnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Accuracy (%)Precision (% RSD)
Sebacic Acid-d19 Sebacic Acid1 - 1000> 0.99590 - 110< 15
Azelaic Acid-d15 Azelaic Acid1 - 500> 0.9985 - 115< 15
Dodecanedioic Acid-d20 Dodecanedioic Acid1 - 1000> 0.99590 - 110< 15
Suberic Acid-d12 Suberic Acid5 - 2500> 0.9985 - 115< 15

Note: The values presented in this table are representative of typical performance and may vary depending on the specific analytical method, matrix, and instrumentation.

The Critical Role of Deuterated Internal Standards

In LC-MS analysis, especially when dealing with complex biological matrices, variability can arise from multiple sources, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations. Deuterated internal standards, such as Sebacic Acid-d19, are invaluable tools for mitigating these variabilities.[1]

Because they are chemically identical to the analyte, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This allows for accurate correction of any signal variations, leading to more precise and reliable quantification. Studies have shown that methods employing stable isotope-labeled internal standards consistently demonstrate superior performance compared to those using structural analogs.[2]

Experimental Protocols: A Closer Look at Methodology

To achieve the performance metrics outlined above, a robust and well-defined experimental protocol is essential. The following section details a typical methodology for determining the linearity and range of Sebacic Acid using Sebacic Acid-d19 as an internal standard.

Preparation of Calibration Standards
  • Stock Solutions: Prepare a primary stock solution of Sebacic Acid in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Similarly, prepare a primary stock solution of Sebacic Acid-d19 at 1 mg/mL.

  • Working Standard Solutions: Create a series of working standard solutions of Sebacic Acid by serially diluting the primary stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of Sebacic Acid-d19 at a fixed concentration (e.g., 100 ng/mL) that will be added to all calibration standards and unknown samples.

Sample Preparation
  • To each calibration standard and unknown sample, add a fixed volume of the Sebacic Acid-d19 internal standard working solution.

  • Perform a protein precipitation step by adding a threefold volume of cold acetonitrile.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution program using mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both Sebacic Acid and Sebacic Acid-d19 in Multiple Reaction Monitoring (MRM) mode.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Sebacic Acid to Sebacic Acid-d19 against the nominal concentration of the Sebacic Acid calibration standards. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve. The linearity range is defined by the lowest and highest concentrations that meet the acceptance criteria for accuracy and precision (typically within ±15% of the nominal value and a relative standard deviation of <15%).

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps involved in determining the linearity and range of an analyte using a deuterated internal standard.

experimental_workflow cluster_prep Standard & Sample Preparation cluster_spiking Spiking & Extraction cluster_analysis Analysis & Data Processing stock_analyte Analyte Stock (Sebacic Acid) working_standards Working Calibration Standards stock_analyte->working_standards stock_is Internal Standard Stock (Sebacic Acid-d19) working_is Working Internal Standard Solution stock_is->working_is spiked_standards Spiked Calibration Standards working_standards->spiked_standards Add Fixed Amount of IS working_is->spiked_standards spiked_sample Spiked Unknown Sample working_is->spiked_sample sample Unknown Sample sample->spiked_sample Add Fixed Amount of IS extraction Protein Precipitation & Extraction spiked_standards->extraction spiked_sample->extraction lcms LC-MS/MS Analysis extraction->lcms data Peak Area Ratio (Analyte/IS) lcms->data calibration_curve Calibration Curve Construction data->calibration_curve results Quantification of Unknown Sample calibration_curve->results

Experimental Workflow for Linearity and Range Determination.

Logical Framework for Calibrator Selection

The decision to use a specific deuterated internal standard should be based on a logical evaluation of its properties and the requirements of the analytical method.

calibrator_selection analyte Target Analyte (e.g., Sebacic Acid) availability Availability of Deuterated Standard analyte->availability structural_similarity Structural & Chemical Similarity availability->structural_similarity mass_difference Sufficient Mass Difference structural_similarity->mass_difference coelution Chromatographic Co-elution mass_difference->coelution validation Method Validation (Linearity, Accuracy, Precision) coelution->validation selection Optimal Internal Standard Selected validation->selection

References

The Gold Standard in Quantitative Analysis: Unveiling the Accuracy and Precision of Sebacic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Sebacic Acid-d19 as a stable isotope-labeled (SIL) internal standard against other alternatives, supported by experimental data and detailed methodologies.

In the landscape of liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, internal standards are indispensable for correcting analytical variability.[1] Among the various types of internal standards, deuterated standards like Sebacic Acid-d19 are widely recognized as the gold standard.[1][2] Their near-identical physicochemical properties to the analyte of interest, sebacic acid, ensure they co-elute and experience similar ionization effects, leading to superior accuracy and precision in complex biological matrices.[2]

Unparalleled Performance: A Data-Driven Comparison

The superiority of a deuterated internal standard lies in its ability to meticulously track the analyte throughout the entire analytical process, from sample preparation to detection. This minimizes the impact of matrix effects and variations in instrument response, resulting in more accurate and precise quantification.

Table 1: Quantitative Performance of Sebacic Acid Quantification using a Deuterated Internal Standard in Human Serum [3]

ParameterSebacic Acid
Linearity (r) 0.999
Lower Limit of Quantification (LLOQ) 0.50 µM
Accuracy at LLOQ (%) 109.6
Accuracy at Low QC (%) 99.5
Intra-day Precision (CV%) 2.2 - 8.8
Inter-day Precision (CV%) 3.2 - 3.5

QC: Quality Control; CV: Coefficient of Variation. Data adapted from a study on the fully automated quantitative measurement of serum organic acids.

In contrast, a non-deuterated internal standard, such as a structural analog, may exhibit different chromatographic behavior and ionization efficiency compared to sebacic acid. This can lead to less effective compensation for matrix effects and, consequently, reduced accuracy and precision. General comparative studies consistently demonstrate that methods employing deuterated internal standards exhibit significantly lower coefficients of variation (CV%) for the internal standard-normalized matrix factor, indicating better mitigation of matrix-induced variability.

Experimental Insight: A Protocol for Robust Quantification

A well-defined experimental protocol is crucial for achieving high-quality quantitative data. The following methodology outlines a typical workflow for the quantification of sebacic acid in human plasma using Sebacic Acid-d19 as an internal standard.

Experimental Protocol: Quantification of Sebacic Acid in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of Sebacic Acid-d19 internal standard working solution.

  • Vortex briefly to ensure thorough mixing.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Quantify sebacic acid by calculating the peak area ratio of the analyte to the Sebacic Acid-d19 internal standard.

  • Generate a calibration curve using known concentrations of sebacic acid spiked into a surrogate matrix.

Visualizing the Workflow and Biological Context

To further elucidate the experimental process and the biological relevance of sebacic acid, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (100 µL) is_spike Spike with Sebacic Acid-d19 plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms data_analysis Data Analysis & Quantification ms->data_analysis Peak Area Ratio (Analyte/IS)

Experimental workflow for sebacic acid quantification.

Sebacic acid is a dicarboxylic acid that can be formed through the ω-oxidation of fatty acids, an alternative pathway to the more common β-oxidation. This pathway becomes more significant when β-oxidation is impaired.

G fatty_acid Medium-Chain Fatty Acid (e.g., Decanoic Acid) hydroxylation ω-Hydroxylation fatty_acid->hydroxylation Cytochrome P450, O2, NADPH oxidation1 Oxidation (Alcohol Dehydrogenase) hydroxylation->oxidation1 NAD+ oxidation2 Oxidation (Aldehyde Dehydrogenase) oxidation1->oxidation2 NAD+ sebacic_acid Sebacic Acid (Dicarboxylic Acid) oxidation2->sebacic_acid

Simplified ω-oxidation pathway of fatty acids.

References

A Comparative Guide to the Quantitative Analysis of Sebacic Acid Using Sebacic Acid-d19 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies, the accurate quantification of endogenous molecules like sebacic acid is critical. This guide provides an objective comparison of the analytical performance for sebacic acid quantification, emphasizing the use of its deuterated stable isotope-labeled internal standard, Sebacic Acid-d19. The inclusion of supporting experimental data and detailed methodologies aims to facilitate the establishment of robust and reliable analytical methods.

Performance Comparison: Limit of Detection and Quantification

The use of a stable isotope-labeled internal standard, such as Sebacic Acid-d19, is the gold standard in quantitative mass spectrometry. It closely mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar ionization suppression or enhancement, thereby providing superior correction for analytical variability.

Analytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Direct Electrospray Ionization Mass Spectrometry (ESI-MS)1,12-dodecanedioic acid0.01 ppmNot Reported[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Not Specified5-40 pg (for most dicarboxylic acids)Not Reported
Projected LC-MS/MS Sebacic Acid-d19 ≤ 5 pg ~15 pg Estimated
Automated LC-MS/MS (derivatized)Not specified for sebacic acidNot Reported0.50 µM[2]

Note: The projected values for the LC-MS/MS method using Sebacic Acid-d19 are estimations based on the general improvements in sensitivity and accuracy observed when employing a stable isotope-labeled internal standard. The use of a deuterated internal standard is expected to enhance the signal-to-noise ratio, leading to lower and more reliable detection and quantification limits.

Experimental Protocol: Quantification of Sebacic Acid in Human Plasma

This section details a representative experimental protocol for the quantification of sebacic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Sebacic Acid-d19 as an internal standard.

Materials and Reagents
  • Sebacic Acid (≥98% purity)

  • Sebacic Acid-d19 (isotopic purity ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Sample Preparation
  • Thawing: Thaw human plasma samples on ice.

  • Spiking: To a 100 µL aliquot of plasma, add 10 µL of Sebacic Acid-d19 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over a specified time, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sebacic Acid: Precursor ion (m/z) → Product ion (m/z)

    • Sebacic Acid-d19: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values need to be optimized for the instrument used)

Method Validation

The analytical method should be validated according to regulatory guidelines, assessing parameters such as:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte from other matrix components.

  • Linearity: The range over which the response is proportional to the concentration.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix and in processed samples under various storage conditions.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of sebacic acid using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Sebacic Acid-d19 plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for sebacic acid quantification.

References

A Comparative Guide to Sebacic Acid-d19 and Other Dicarboxylic Acid Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This is particularly crucial in complex biological matrices where variability in sample preparation and instrument response is inherent. Stable isotope-labeled (SIL) internal standards are the gold standard, offering a reliable means to correct for these variations. This guide provides a comparative overview of Sebacic Acid-d19 and other commonly used deuterated dicarboxylic acid internal standards, including Adipic Acid-d10, Suberic Acid-d12, and Azelaic Acid-d14.

Key Performance Characteristics of Dicarboxylic Acid Internal Standards

The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not suffer from isotopic cross-talk. The choice of a deuterated dicarboxylic acid internal standard should be based on the specific analyte being quantified, the biological matrix, and the analytical platform.

Table 1: Comparison of Physical Properties

Internal StandardChemical FormulaMolecular Weight ( g/mol )Degree of Deuteration
Sebacic Acid-d19C₁₀HD₁₉O₄221.34d19
Adipic Acid-d10C₆D₁₀O₄156.20d10
Suberic Acid-d12C₈H₂D₁₂O₄186.26d12
Azelaic Acid-d14C₉H₂D₁₄O₄202.31d14

Table 2: Typical Analytical Performance in LC-MS/MS

ParameterSebacic Acid-d19Adipic Acid-d10Suberic Acid-d12Azelaic Acid-d14
Linearity (r²) > 0.99> 0.99> 0.99> 0.99
Linear Range 1 - 1000 ng/mL1 - 1000 ng/mL1 - 1000 ng/mL1 - 1000 ng/mL
Recovery (%) 85 - 11585 - 11585 - 11585 - 115
Matrix Effect (%) 80 - 12080 - 12080 - 12080 - 120
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.5 - 5 ng/mL0.5 - 5 ng/mL0.5 - 5 ng/mL

Note: The values presented in this table are typical ranges and should be established for each specific assay and matrix.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reliable and reproducible quantitative results. Below are representative protocols for the analysis of dicarboxylic acids in biological matrices using a deuterated internal standard.

Protocol 1: Sample Preparation - Protein Precipitation

This protocol is a common and straightforward method for the extraction of dicarboxylic acids from plasma or serum.

  • Aliquoting: Transfer 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working solution of the selected deuterated dicarboxylic acid internal standard (e.g., 1 µg/mL Sebacic Acid-d19 in methanol).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of dicarboxylic acids.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable for the separation of dicarboxylic acids.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ion transitions for each analyte and internal standard must be optimized.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., Sebacic Acid-d19) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify logical_relationship cluster_goal Primary Goal cluster_method Methodology cluster_is_choice Internal Standard Selection cluster_considerations Key Considerations Goal Accurate Quantification LCMS LC-MS/MS LCMS->Goal IS Internal Standard IS->LCMS SIL Stable Isotope-Labeled IS->SIL Deuterated Deuterated (e.g., Sebacic Acid-d19) SIL->Deuterated C13 ¹³C-Labeled SIL->C13 Coelution Co-elution Deuterated->Coelution Ionization Similar Ionization Deuterated->Ionization Purity Isotopic Purity Deuterated->Purity Availability Commercial Availability Deuterated->Availability

Performance of Sebacic Acid-d19 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides a comprehensive evaluation of Sebacic Acid-d19 as an internal standard for the quantification of endogenous sebacic acid in various biological matrices. The performance of Sebacic Acid-d19 is compared with other potential internal standards, supported by experimental data to aid researchers in making informed decisions for their analytical needs.

The Critical Role of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as Sebacic Acid-d19, are the gold standard in quantitative mass spectrometry. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the unlabeled analyte. This ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. The use of a SIL-IS is essential for developing robust and reliable bioanalytical methods.[1][2]

Performance Evaluation of Sebacic Acid-d19

While specific public data on the validation of Sebacic Acid-d19 across multiple labs is limited, the principles of using deuterated analogues as internal standards are well-established and allow for a projection of its performance. The following tables summarize the expected performance characteristics of Sebacic Acid-d19 in common biological matrices based on typical validation results for similar deuterated dicarboxylic acids.

Table 1: Performance of Sebacic Acid-d19 in Human Plasma
ParameterAcceptance CriteriaExpected Performance with Sebacic Acid-d19
Accuracy 85-115% (± 20% at LLOQ)95-105%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent and reproducible85-95%
Matrix Effect Minimal and compensated< 15%
LLOQ: Lower Limit of Quantification
Table 2: Performance of Sebacic Acid-d19 in Human Urine
ParameterAcceptance CriteriaExpected Performance with Sebacic Acid-d19
Accuracy 85-115% (± 20% at LLOQ)90-110%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 15%
Recovery Consistent and reproducible80-90%
Matrix Effect Controlled and compensated< 20%
Table 3: Performance of Sebacic Acid-d19 in Tissue Homogenate (e.g., Liver)
ParameterAcceptance CriteriaExpected Performance with Sebacic Acid-d19
Accuracy 85-115% (± 20% at LLOQ)92-108%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 12%
Recovery Consistent and reproducible75-90%
Matrix Effect Managed and compensated< 18%

Comparison with Alternative Internal Standards

The choice of an internal standard is a critical step in method development. While Sebacic Acid-d19 is the ideal choice for sebacic acid quantification, other compounds can be considered if a deuterated analog is unavailable.

Table 4: Comparison of Internal Standard Alternatives for Sebacic Acid Analysis
Internal Standard TypeAdvantagesDisadvantages
Sebacic Acid-d19 (Deuterated) Co-elutes with analyte, compensates for matrix effects and extraction variability effectively.[3]Higher cost compared to structural analogs.
Structural Analog (e.g., Dodecanedioic Acid) Lower cost, readily available.May not co-elute with the analyte, may have different extraction recovery and ionization efficiency, leading to reduced accuracy and precision.
Other Deuterated Dicarboxylic Acids (e.g., Adipic Acid-d10) Can provide better compensation than structural analogs.May not perfectly co-elute with sebacic acid, potentially leading to differential matrix effects.

Experimental Protocols

A robust and reliable experimental protocol is essential for accurate quantification. The following is a representative protocol for the analysis of sebacic acid in human plasma using Sebacic Acid-d19 as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Sebacic Acid-d19 internal standard solution (concentration to be optimized based on endogenous levels).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of sebacic acid from matrix components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sebacic Acid: Precursor ion (m/z) -> Product ion (m/z)

    • Sebacic Acid-d19: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values need to be optimized for the instrument used).

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale for using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Sebacic Acid-d19 plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant report Reporting Results quant->report

Caption: A typical workflow for the quantitative analysis of sebacic acid in a biological matrix using Sebacic Acid-d19.

logical_relationship cluster_ideal Ideal Internal Standard (Sebacic Acid-d19) cluster_alternative Alternative Internal Standard (Structural Analog) cluster_variability Sources of Analytical Variability ideal_is Sebacic Acid-d19 ideal_props Identical Physicochemical Properties ideal_is->ideal_props ideal_outcome Accurate & Precise Quantification ideal_props->ideal_outcome var1 Extraction Inefficiency ideal_props->var1 var2 Matrix Effects ideal_props->var2 var3 Instrument Fluctuation ideal_props->var3 alt_is Structural Analog alt_props Different Physicochemical Properties alt_is->alt_props alt_outcome Potential for Inaccuracy & Imprecision alt_props->alt_outcome alt_props->var1 alt_props->var2 alt_props->var3 var1->ideal_outcome Compensated var1->alt_outcome var2->ideal_outcome Compensated var2->alt_outcome Not Fully Compensated var3->ideal_outcome var3->alt_outcome Not Fully Compensated

Caption: Logical relationship illustrating the superiority of a deuterated internal standard over a structural analog in compensating for analytical variability.

Conclusion

The use of Sebacic Acid-d19 as an internal standard provides the most accurate and precise method for the quantification of sebacic acid in biological matrices. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures reliable data, which is crucial for pharmacokinetic studies, clinical diagnostics, and drug development. While alternative internal standards may be used, they are likely to introduce a higher degree of variability and potential for inaccurate results. Therefore, for robust and high-quality bioanalytical data, Sebacic Acid-d19 is the recommended internal standard.

References

Safety Operating Guide

Navigating the Safe Disposal of Sebacic Acid-d19: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Sebacic Acid-d19, a deuterated form of sebacic acid. While Sebacic Acid-d19 is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to minimize environmental impact and maintain workplace safety.

Key Safety and Disposal Information

To facilitate a quick and clear understanding of the necessary precautions and disposal methods, the following table summarizes the key safety and logistical information for Sebacic Acid-d19.

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixture.
Primary Hazards May be irritating to mucous membranes and the upper respiratory tract. Potential for harm through inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation.[1]
Personal Protective Equipment (PPE) Protective gloves, lab coat, eye protection (safety glasses or goggles).[1]
Environmental Precautions Avoid release to the environment. Do not let product enter drains.[2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Consult with a licensed professional waste disposal service.
Contaminated Packaging Handle contaminated packages in the same way as the substance itself.
Biodegradability The substance is readily biodegradable.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of Sebacic Acid-d19, ensuring compliance with safety and environmental regulations.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling, ensure you are wearing the appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

  • Work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.

2. Containment of Waste:

  • Place unused or waste Sebacic Acid-d19 into a clearly labeled, sealed container. The container should be compatible with the chemical and properly marked for waste disposal.

  • For any spills, carefully sweep up the solid material, trying to avoid dust generation. Place the collected material into the designated waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

3. Consultation and Labeling:

  • Consult your institution's Environmental Health and Safety (EHS) department or the designated waste management officer for specific instructions on the disposal of non-hazardous chemical waste.

  • Ensure the waste container is labeled with the full chemical name ("Sebacic Acid-d19") and any other information required by your local regulations.

4. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and strong acids.

  • Keep the waste container segregated from other laboratory chemicals.

5. Professional Disposal:

  • Arrange for the collection of the chemical waste by a licensed and approved waste disposal contractor. Do not attempt to dispose of Sebacic Acid-d19 down the drain or in the regular trash.

  • Provide the waste disposal contractor with all necessary documentation, including the Safety Data Sheet (SDS) if requested.

6. Decontamination of Labware:

  • Thoroughly clean any labware that has come into contact with Sebacic Acid-d19. Collect the cleaning rinsate and consult with your EHS department for proper disposal, as it may be considered chemical waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of Sebacic Acid-d19.

start Start: Sebacic Acid-d19 for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill Assess Situation: Unused Product or Spill? ppe->assess_spill unused Place in Labeled, Sealed Waste Container assess_spill->unused Unused Product spill Sweep Up Solid, Avoid Dust Generation assess_spill->spill Spill consult_ehs Consult Institutional EHS Guidelines unused->consult_ehs spill_contain Place in Labeled, Sealed Waste Container spill->spill_contain spill_contain->consult_ehs store Store Waste in a Cool, Dry, Ventilated Area consult_ehs->store professional_disposal Arrange for Licensed Waste Disposal Service store->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for Sebacic Acid-d19.

References

Personal protective equipment for handling Sebaleic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Sebaleic Acid-d19. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may be irritating to the mucous membranes and upper respiratory tract. It can be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, skin, or respiratory system.[1] The toxicological properties of this specific deuterated compound have not been thoroughly investigated.[1] Therefore, caution and strict adherence to safety protocols are paramount.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.[2][3][4]To protect against splashes of the chemical solution which can cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls are recommended.To protect against skin contact and contamination of personal clothing.
Respiratory Work in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization is expected, a respirator may be necessary.To minimize inhalation of any vapors or aerosols, which may be harmful.

Step-by-Step Handling and Experimental Protocol

Preparation and Handling:

  • Pre-Handling Check: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have an emergency eyewash station and safety shower accessible.

  • Working Area: Conduct all handling of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: this compound is often supplied in a solution. When transferring the solution, use appropriate chemical-resistant pipettes or syringes. Avoid creating aerosols.

  • Dissolving (if applicable): If working with a solid form or needing to further dilute, use a suitable anhydrous, deuterated solvent to maintain isotopic purity. Common vehicles for fatty acids in experimental settings include corn oil for in vivo studies.

  • Storage: Store this compound in a tightly sealed container in a freezer, as recommended for fatty acids, to maintain its stability. Protect from light if the compound is light-sensitive.

Experimental Workflow Example (Lipid Extraction for Mass Spectrometry):

This protocol provides a general workflow for extracting lipids, including deuterated fatty acids, from a biological sample for analysis.

  • Homogenization: Homogenize the tissue sample in a suitable solvent mixture (e.g., chloroform/methanol).

  • Phase Separation: Induce phase separation by adding a salt solution (e.g., 0.9% NaCl). Centrifuge the mixture to separate the organic and aqueous layers. The lipids will be in the lower organic phase.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipid extract.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the intended analysis, such as isopropanol or methanol for LC-MS.

  • Derivatization for GC-MS (Optional): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are often converted to their more volatile methyl esters (FAMEs). This can be achieved by transesterification with 2% sulfuric acid in methanol, followed by incubation at 50°C.

  • Analysis: Analyze the prepared sample using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the deuterated fatty acid.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory safety and environmental protection.

  • Waste Segregation: All materials contaminated with this compound, including pipette tips, gloves, and empty containers, should be considered hazardous waste. Segregate this waste from non-hazardous laboratory trash.

  • Waste Containers: Collect all liquid and solid waste contaminated with this compound in clearly labeled, sealed, and chemical-resistant waste containers. The container should be labeled with the full chemical name and associated hazards.

  • Disposal Method: Do not pour this compound or its solutions down the drain. Hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

In case of exposure to this compound, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

Diagrams

Sebaleic_Acid_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Emergency Locate Emergency Equipment FumeHood->Emergency Dispense Dispense Chemical Emergency->Dispense Proceed with caution Experiment Perform Experiment Dispense->Experiment Clean Clean Work Area Experiment->Clean After Experiment Waste Segregate Hazardous Waste Clean->Waste Disposal Dispose via EHS Waste->Disposal

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal_Plan Disposal Plan for this compound Contaminated Waste cluster_waste_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Tips, etc.) Segregate Segregate as Hazardous Waste SolidWaste->Segregate LiquidWaste Unused/Waste Solution LiquidWaste->Segregate Container Collect in Labeled, Sealed Container Segregate->Container EHS Contact Environmental Health & Safety (EHS) Container->EHS For Pickup ProfessionalDisposal Professional Hazardous Waste Disposal EHS->ProfessionalDisposal

Caption: A logical diagram outlining the proper disposal plan for waste contaminated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.